Recainam Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVYMBHECMYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74738-24-2 (Parent) | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20225733 | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74752-07-1 | |
| Record name | Recainam hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074752071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Recainam hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RECAINAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18KSR3844V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam (B1212388) hydrochloride is a potent Class I antiarrhythmic agent, distinguished by its profound effects on cardiac conduction with minimal impact on repolarization. Classified as a Class IC agent, its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav) within cardiac myocytes. This blockade is characterized by its concentration- and frequency-dependent nature, a phenomenon known as use-dependence. By preferentially interacting with the open and inactivated states of the sodium channel, Recainam effectively suppresses tachyarrhythmias with a lesser effect on normal heart rates. This guide provides a comprehensive examination of Recainam's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Recainam's antiarrhythmic properties stem from its ability to inhibit the influx of sodium ions (Na+) during phase 0 of the cardiac action potential. This action is primarily targeted at the Nav1.5 sodium channel subtype, which is predominantly expressed in the heart. The consequence of this inhibition is a reduction in the maximum upstroke velocity (Vmax) of the action potential, leading to slowed conduction of the electrical impulse through the atria, ventricles, and His-Purkinje system.
A critical feature of Recainam's interaction with sodium channels is its state-dependence. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This preferential binding is the basis for its use-dependent or frequency-dependent effects, where the degree of channel blockade intensifies at higher heart rates. During tachyarrhythmias, cardiac cells are more frequently depolarized, increasing the time sodium channels spend in the open and inactivated states, thereby enhancing the blocking effect of Recainam. This targeted action on rapidly firing cells is a hallmark of Class IC antiarrhythmic agents.
Signaling Pathway
The signaling pathway for Recainam's action is direct and focused on the modulation of the cardiac sodium channel.
Quantitative Data
Table 1: Electrophysiological Effects of Recainam on Myocardial Fibers
| Parameter | Tissue | Concentration (µM) | Effect | Reference |
| Vmax | Canine Ventricular Muscle | 300 | ↓ 51% | [2] |
| Canine Atrial Muscle | 300 | ↓ 44% | [2] | |
| Canine Purkinje Fibers | 300 | ↓ 41% | [2] | |
| Action Potential Duration (APD90) | Canine Purkinje Fibers | 300 | ↓ 36% | [2] |
| Effective Refractory Period (ERP) | Canine Purkinje Fibers | 300 | ↓ 34% | [2] |
Table 2: Use-Dependent Blockade of Vmax by Recainam in Rabbit Ventricular Muscle
| Parameter | Concentration (M) | Pacing Frequency (Hz) | Value | Reference |
| Steady-State Vmax Reduction | 1 x 10⁻⁴ | 1.0 | 39.8% | [3] |
| Rate Constant for Vmax Decrease | 1 x 10⁻⁴ | 1.0 | 0.17 per action potential | [3] |
| Time Constant for Recovery (Offset) | 1 x 10⁻⁴ | - | 17.2 seconds | [3] |
Table 3: Human Pharmacokinetic Parameters of Recainam
| Parameter | Route | Value | Reference |
| Plasma Half-Life | Oral | 9.4 ± 4.1 hours | [4] |
| Mean Effective Trough Plasma Concentration | Oral | 1.83 µg/mL | [4] |
| Effective Plasma Concentration Range | Intravenous | 2.6 ± 0.7 to 3.4 ± 0.9 µg/mL | [4] |
Experimental Protocols
The characterization of Recainam's mechanism of action relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade
This protocol is designed to measure the effect of Recainam on the peak cardiac sodium current (INa) in isolated cardiomyocytes or a heterologous expression system (e.g., HEK293 cells expressing Nav1.5).
Objective: To determine the concentration-dependent and use-dependent blockade of Nav1.5 channels by Recainam.
Methodology:
-
Cell Preparation:
-
Isolate ventricular cardiomyocytes from a suitable animal model (e.g., adult rat or guinea pig) via enzymatic digestion.[4]
-
Alternatively, use a cell line (e.g., HEK293) stably transfected with the SCN5A gene, which encodes the human Nav1.5 alpha subunit.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Recainam Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in the external solution on the day of the experiment.
-
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
-
Use a patch-clamp amplifier and data acquisition system.
-
Maintain cells at a physiological temperature (37°C) if required, though some protocols use room temperature to slow kinetics for better voltage control.[5]
-
-
Voltage-Clamp Protocols:
-
Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit INa.
-
After establishing a stable baseline, perfuse with increasing concentrations of Recainam, allowing the current to reach a steady-state at each concentration.
-
-
Use-Dependent Block:
-
Hold the membrane potential at a level closer to the resting potential of cardiomyocytes (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at varying frequencies (e.g., 1 Hz, 2 Hz, 5 Hz).
-
Measure the peak INa for each pulse in the train before and after the application of Recainam.
-
-
-
Data Analysis:
-
For tonic block, measure the peak INa amplitude at each concentration, normalize to the baseline current, and plot a concentration-response curve to determine the IC50 value.[4]
-
For use-dependent block, normalize the current of each pulse to the current of the first pulse in the train. Plot the normalized peak current as a function of pulse number to determine the rate and extent of use-dependent block.
-
Molecular Interactions and State-Dependence
The state-dependent binding of Recainam to the sodium channel is a key aspect of its mechanism. The channel cycles through resting, open, and inactivated states. Recainam's higher affinity for the open and inactivated states means that its binding and unbinding kinetics are crucial in determining the extent of block. The slow recovery from block (a long offset time constant) contributes significantly to its antiarrhythmic efficacy, as the drug remains bound to the channels for a longer duration, even after the cell has repolarized.[3]
Conclusion
This compound is a Class IC antiarrhythmic agent that exerts its therapeutic effect through the potent, concentration-dependent, and use-dependent blockade of cardiac fast sodium channels. Its preferential binding to the open and inactivated states of the channel underlies its efficacy in suppressing tachyarrhythmias. While specific high-affinity binding data such as IC50 values on Nav1.5 are not widely available in the public literature, the electrophysiological data from in vitro studies consistently demonstrate a significant reduction in Vmax and slowing of conduction, which are the cornerstones of its antiarrhythmic action. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Recainam and other novel sodium channel blockers. A thorough understanding of its state-dependent mechanism of action is crucial for the rational design of future antiarrhythmic therapies with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
Recainam Hydrochloride: A Technical Guide to its Class I Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam (B1212388) hydrochloride is a Class I antiarrhythmic agent characterized by its potent blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of its electrophysiological properties, mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed resource for professionals in cardiovascular drug development and research.
Introduction
Recainam hydrochloride is an investigational antiarrhythmic drug with primary activity as a Class I agent, specifically exhibiting characteristics that align with the Class Ic designation.[1] Its principal mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[2][3] This action slows conduction velocity in the atria, ventricles, and His-Purkinje system, forming the basis of its antiarrhythmic effects.[4] This guide delves into the technical details of recainam's electrophysiological profile, providing a foundational understanding for its potential therapeutic application and further research.
Mechanism of Action: Sodium Channel Blockade
Recainam exhibits a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.[2] The use-dependent nature of this blockade signifies a preferential binding of recainam to the open and/or inactivated states of the sodium channel.[2] This characteristic is pivotal to its antiarrhythmic efficacy, as it allows for a more targeted inhibition of rapidly firing cells, such as those in arrhythmic cardiac tissue, with a lesser effect on cells with normal firing rates.[2]
Signaling Pathway
The primary signaling pathway affected by recainam is the propagation of the cardiac action potential, driven by the influx of sodium ions through the Nav1.5 channel. By blocking this channel, recainam directly modulates cardiac cell excitability and conduction.
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on various electrophysiological parameters from preclinical and clinical studies.
Table 1: Preclinical Electrophysiological Effects of Recainam
| Parameter | Species/Tissue | Concentration | Effect | Citation |
| Vmax (Maximum Upstroke Velocity) | Rabbit Right Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease | [5] |
| Canine Ventricular Muscle | 300 µM | 51% reduction | [6] | |
| Canine Atrial Muscle | 300 µM | 44% reduction | [6] | |
| Canine Purkinje Fibers | 300 µM | 41% reduction | [6] | |
| Action Potential Duration (APD) | Rabbit Right Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | No effect | [5] |
| Canine Ventricular Muscle | 300 µM | No change | [6] | |
| Canine Atrial Muscle | 300 µM | No change | [6] | |
| Canine Purkinje Fibers | 300 µM | 36% reduction (at 90% repolarization) | [6] | |
| Effective Refractory Period (ERP) | Canine Purkinje Fibers | 300 µM | 34% reduction | [6] |
| Use-Dependent Vmax Block (at 1.0 Hz) | Rabbit Right Ventricular Papillary Muscle | 10-4 M | 39.8% reduction at steady state | [5] |
| Recovery from Use-Dependent Block (Time Constant) | Rabbit Right Ventricular Papillary Muscle | 10-4 M | 17.2 seconds | [5] |
Table 2: Clinical Electrophysiological Effects of Intravenous Recainam
| Parameter | Condition | Dosage | Baseline (mean ± SEM) | Post-Recainam (mean ± SEM) | P-value | Citation |
| Intraatrial Conduction Time (ms) | Atrial Pacing (600 ms (B15284909) cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 38.8 ± 2.8 | 53.0 ± 5.4 | <0.05 | [6][7] |
| Intranodal Conduction Time (AH interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 102.0 ± 5.5 | 112.1 ± 5.2 | NS | [6][7] |
| Infranodal Conduction Time (HV interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 53.1 ± 3.0 | 70.7 ± 3.8 | <0.05 | [6][7] |
| Right Atrial ERP (ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 225 ± 8 | 240 ± 8 | <0.05 | [6][7] |
| Right Atrial ERP (ms) | Atrial Pacing (450 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 204 ± 7 | 221 ± 8 | <0.01 | [6][7] |
| Right Ventricular ERP (ms) | Ventricular Pacing | Loading infusion (0.1 mg/kg/min for 40 min) | No significant change | No significant change | NS | [6][7] |
| Ventricular ERP (ms) | Programmed Electrical Stimulation | Loading dose (0.8 mg/kg), Infusion (1 mg/kg/h) | 231 ± 14 | 219 ± 9 | <0.05 | [8] |
Table 3: Electrocardiographic Effects of Intravenous Recainam in Patients with Complex Ventricular Ectopic Beats
| Parameter | Change from Baseline | P-value | Citation |
| PR Interval | 19% increase | <0.001 | [9][10] |
| QRS Interval | 24% increase | <0.003 | [9][10] |
| JTc Interval | Decrease | <0.001 | [9][10] |
Experimental Protocols
In Vitro Assessment of Use-Dependent Sodium Channel Blockade
This protocol describes a method to assess the use-dependent blocking effects of recainam on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.[2][3]
Materials:
-
HEK293 cells expressing the sodium channel of interest (e.g., Nav1.5) or isolated cardiomyocytes.[2]
-
This compound stock solution (e.g., 10 mM in DMSO).[2]
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[2]
-
Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).[2]
Procedure:
-
Cell Preparation: Culture and prepare HEK293 cells expressing Nav1.5 or enzymatically isolate cardiomyocytes from a suitable animal model (e.g., rabbit or canine ventricle).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at a specific frequency (e.g., 1 Hz) to elicit sodium currents (INa).
-
-
Data Acquisition:
-
Record baseline INa for a stable period.
-
Perfuse the cell with the external solution containing the desired concentration of recainam.
-
Continue to apply the pulse train and record INa until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak INa amplitude for each pulse in the train.
-
Quantify the use-dependent block as the percentage reduction in peak INa from the first to the last pulse in the train.
-
To determine the recovery from block, after achieving a steady-state block, introduce a rest period of varying duration before applying a test pulse and measure the recovery of the peak INa.
-
In Vivo Electrophysiological Study in Humans
This protocol provides a general outline for a clinical electrophysiology study to assess the effects of intravenous recainam.
Patient Population:
-
Patients with a history of ventricular or supraventricular arrhythmias undergoing a clinically indicated electrophysiology study.
Procedure:
-
Baseline Measurements:
-
Introduce multipolar electrode catheters into the heart under fluoroscopic guidance.
-
Record baseline intracardiac electrograms, including AH (atrioventricular nodal conduction time) and HV (His-Purkinje conduction time) intervals.
-
Perform programmed electrical stimulation to determine baseline atrial and ventricular effective refractory periods (ERPs) and to attempt arrhythmia induction.
-
-
Drug Administration:
-
Administer an intravenous loading dose of this compound (e.g., 0.1 mg/kg/min for 40 minutes), followed by a maintenance infusion (e.g., 0.02 mg/kg/min).[6]
-
-
Post-Drug Measurements:
-
Repeat the measurement of intracardiac intervals and ERPs at specified time points during and after the drug infusion.
-
Repeat programmed electrical stimulation to assess the effect of recainam on arrhythmia inducibility.
-
-
Monitoring:
-
Continuously monitor surface electrocardiogram (ECG) and vital signs throughout the procedure.
-
Proarrhythmic Potential
Like other Class I antiarrhythmic drugs, particularly those in Class Ic, recainam has the potential for proarrhythmic effects.[1] Proarrhythmia can manifest as the exacerbation of existing arrhythmias or the development of new, potentially life-threatening arrhythmias.[11] The primary mechanism for proarrhythmia with Class Ic agents is often related to excessive slowing of conduction, which can facilitate reentry circuits, especially in the presence of structural heart disease.[11] Therefore, careful patient selection and monitoring are crucial when considering therapy with recainam. Risk factors for proarrhythmia with Class I agents include structural heart disease, electrolyte imbalances (hypokalemia, hypomagnesemia), and high drug concentrations.[2][12]
Conclusion
This compound is a potent Class I antiarrhythmic agent with a well-defined mechanism of action centered on the use-dependent blockade of cardiac sodium channels. Its electrophysiological profile, characterized by a significant reduction in Vmax and slowing of conduction with minimal effects on action potential duration, is consistent with a Class Ic classification. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies. Further investigation is warranted to fully delineate its clinical efficacy and safety profile, particularly concerning its proarrhythmic potential in various patient populations.
References
- 1. Control of antiarrhythmic drug therapy by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. Programmed Ventricular Stimulation: Risk Stratification and Guiding Antiarrhythmic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Value and limitations of programmed electrical stimulation of the heart in the study and treatment of tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms and risk factors for proarrhythmia with type Ia compared with Ic antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk factors for the development of proarrhythmic events - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Elusive Case of WY-42,362 Hydrochloride
An exhaustive search of publicly available scientific literature, patent databases, and chemical registries has yielded no specific information on a compound designated as "WY-42,362 hydrochloride." This suggests that WY-42,362 hydrochloride may represent an internal codename for a compound from a pharmaceutical development pipeline, likely by Wyeth Pharmaceuticals given the "WY" prefix, which did not proceed to public disclosure or clinical trial phases that would necessitate public documentation.
It is common practice in the pharmaceutical industry to assign internal alphanumeric codes to novel chemical entities during the early stages of research and development. These designations are used for tracking and internal communication before a compound is assigned a generic name (International Nonproprietary Name, INN) or a trade name. A significant percentage of these compounds never reach the public domain due to a variety of factors, including but not limited to:
-
Lack of desired efficacy in preclinical models.
-
Unfavorable toxicity or pharmacokinetic profiles.
-
Difficulties in chemical synthesis or formulation.
-
Shifts in corporate research priorities.
While no direct information on WY-42,362 hydrochloride could be found, related searches on potential mechanisms of action, such as alpha-2 adrenergic antagonism, reveal a rich field of research. Alpha-2 adrenergic receptors are critical components of the sympathetic nervous system, and their modulation has been a target for a wide range of therapeutic interventions.
The Alpha-2 Adrenergic Receptor: A Key Regulatory Hub
The alpha-2 adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is crucial in regulating neurotransmitter release, blood pressure, and alertness.
Potential Signaling Pathway for an Alpha-2 Adrenergic Antagonist
Had WY-42,362 hydrochloride been an alpha-2 adrenergic antagonist, its primary mechanism of action would involve blocking the binding of endogenous agonists to the alpha-2 adrenergic receptor. This would lead to a disinhibition of norepinephrine release from presynaptic nerve terminals, resulting in increased synaptic concentrations of this neurotransmitter. The hypothetical signaling cascade is depicted below.
Caption: Hypothetical signaling pathway of an alpha-2 adrenergic antagonist like WY-42,362 hydrochloride.
Conclusion
The discovery and history of WY-42,362 hydrochloride remain enigmatic due to the absence of public records. The information presented here on the potential mechanism of action is based on the logical framework of alpha-2 adrenergic antagonism, a field that continues to be of significant interest in drug development. Should further information or alternative identifiers for WY-42,362 hydrochloride become available, a more detailed and specific technical guide could be compiled. For researchers and scientists in the field, this case underscores the vast number of compounds that are investigated in the preclinical stages of drug discovery, with only a select few ever reaching the public and clinical domains.
Unveiling the Electrophysiological Signature of Recainam Hydrochloride on Cardiac Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam (B1212388) hydrochloride is an antiarrhythmic agent whose electrophysiological properties have been characterized as belonging to the Class IC category of the Vaughan-Williams classification system.[1] This technical guide provides an in-depth analysis of the core electrophysiological effects of recainam on cardiac tissue, drawing from key preclinical and clinical investigations. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development. The guide details the quantitative impact of recainam on cardiac action potentials and ion channels, outlines the experimental methodologies employed in these pivotal studies, and visually represents its mechanism of action and experimental workflows through detailed diagrams.
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, are a significant cause of morbidity and mortality worldwide.[2] The development of effective antiarrhythmic drugs hinges on a thorough understanding of their interactions with the heart's electrical conduction system.[3][4] Recainam hydrochloride emerged as a compound with potent antiarrhythmic activity, primarily through its interaction with cardiac sodium channels.[5][6] This guide synthesizes the foundational research on recainam, presenting its electrophysiological profile in a structured and technically detailed format to aid in further research and development in the field of cardiac electrophysiology.
Electrophysiological Effects of this compound
Recainam exerts its primary electrophysiological effects by modulating the rapid sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action leads to a series of changes in the electrical behavior of cardiac myocytes.
Impact on Cardiac Action Potential Parameters
Recainam induces a concentration- and frequency-dependent decrease in the maximal rate of rise of the action potential's phase 0 (Vmax).[7][8] This reduction in Vmax is a hallmark of Class I antiarrhythmic drugs and signifies a slowing of conduction velocity in cardiac tissue. Notably, recainam's effect on action potential duration (APD) and the effective refractory period (ERP) varies across different cardiac cell types. In ventricular and atrial muscle, it has minimal effect on APD and ERP.[7] However, in Purkinje fibers, recainam significantly shortens both APD and ERP.[7][8]
Ion Channel Activity
The principal mechanism of action of recainam is the blockade of voltage-gated sodium channels.[5] Studies have shown that recainam exhibits a kinetically slow but potent affinity for the sodium channel, particularly during the action potential.[5] This "use-dependent" or "frequency-dependent" block means that the inhibitory effect of recainam is more pronounced at higher heart rates.[5] The time constant for recovery from this use-dependent block is relatively long.[5] Importantly, recainam has been shown to have no significant effect on slow-channel potentials, which are mediated by calcium channels.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on this compound.
Table 1: Effect of Recainam on Vmax in Different Cardiac Tissues
| Cardiac Tissue | Recainam Concentration (µM) | Vmax Reduction (%) | Statistical Significance |
| Ventricular Muscle | 300 | 51 | p < 0.001 |
| Atrial Muscle | 300 | 44 | p < 0.001 |
| Purkinje Fibers | 300 | 41 | p < 0.01 |
Data sourced from studies on isolated canine and rabbit myocardial fibers.[7][8]
Table 2: Effect of Recainam on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Purkinje Fibers
| Parameter | Recainam Concentration (µM) | Reduction (%) | Statistical Significance |
| APD at 90% Repolarization | 300 | 36 | p < 0.01 |
| Effective Refractory Period | 300 | 34 | p < 0.01 |
Data sourced from studies on isolated canine Purkinje fibers.[7][8]
Table 3: Use-Dependent Block of Vmax in Rabbit Ventricular Muscle
| Recainam Concentration (µM) | Pacing Frequency (Hz) | Steady State Vmax Reduction (%) | Rate Constant (per action potential) | Time Constant for Recovery (s) |
| 100 | 1.0 | 39.8 | 0.17 | 17.2 |
Data from studies on isolated rabbit right ventricular papillary muscles.[5]
Table 4: Clinical Electrophysiological Effects of Intravenous Recainam in Patients
| Parameter | Change from Baseline (%) |
| Intra-atrial Conduction Time | +44 |
| Intranodal Conduction Time | +10 |
| Infranodal Conduction Time | +31 |
| Right Atrial Effective Refractory Period (600 msec cycle length) | +7 |
| PR Interval | +19 |
| QRS Interval | +24 |
Data from a multicenter study in patients undergoing electrophysiological studies.[9][10]
Experimental Protocols
The following sections detail the methodologies used in the key studies cited in this guide.
Isolated Cardiac Tissue Preparation and Microelectrode Recording
This protocol is fundamental to in vitro electrophysiological studies.
-
Tissue Isolation: Hearts are excised from animal models (e.g., canine, rabbit) and placed in a chilled, oxygenated Tyrode's solution. Specific tissues of interest, such as ventricular papillary muscles, atrial trabeculae, or Purkinje fibers, are carefully dissected.
-
Tissue Mounting and Perfusion: The isolated tissue is mounted in a tissue bath and superfused with warmed (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution at a constant flow rate.
-
Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.
-
Stimulation and Recording: The tissue is stimulated using bipolar electrodes at varying frequencies. The recorded action potential parameters, including Vmax, amplitude, duration, and resting membrane potential, are amplified, digitized, and analyzed.
-
Drug Application: this compound is added to the superfusate at various concentrations to determine its effects on the recorded electrophysiological parameters.
Clinical Electrophysiological Studies
These studies are conducted in a clinical setting to assess the effects of a drug in humans.
-
Patient Population: Patients with documented arrhythmias undergoing diagnostic electrophysiological studies are enrolled.
-
Catheter Placement: Multipolar electrode catheters are inserted percutaneously and positioned in various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: Baseline intracardiac electrograms and conduction intervals (e.g., PA, AH, HV intervals), sinus node recovery time, and refractory periods of different cardiac tissues are measured.
-
Drug Infusion: Recainam is administered intravenously, typically as a loading dose followed by a maintenance infusion.[9][11]
-
Repeat Measurements: Electrophysiological measurements are repeated at specific time points during and after the drug infusion to assess its effects.
-
Data Analysis: Changes in conduction times, refractory periods, and other electrophysiological parameters from baseline are analyzed to determine the drug's clinical electrophysiological profile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of recainam and a typical experimental workflow.
References
- 1. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 2. New therapeutic target for cardiac arrhythmias emerges | The University of Arizona Health Sciences [healthsciences.arizona.edu]
- 3. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 4. Cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias PMID: 3734265 | MCE [medchemexpress.cn]
- 7. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Recainam Hydrochloride: An In-depth Technical Examination of its Effects on the Cardiac Conduction System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recainam hydrochloride is an investigational Class IC antiarrhythmic agent that has demonstrated potent effects on the cardiac conduction system. This technical guide provides a comprehensive overview of the electrophysiological properties of Recainam, detailing its mechanism of action, summarizing quantitative data from preclinical and clinical studies, and outlining key experimental protocols. The primary action of Recainam is a concentration- and frequency-dependent blockade of voltage-gated sodium channels, leading to a significant depression of the maximal rate of rise of the action potential (Vmax) and a generalized slowing of intracardiac conduction. This document serves as a detailed resource for researchers and professionals involved in the study and development of antiarrhythmic therapies.
Introduction
Recainam (Wy-42,362) is a phenylurea compound identified as a potent antiarrhythmic agent.[1] Its primary classification as a Class I antiarrhythmic is based on its principal mechanism of action: the blockade of voltage-gated sodium channels.[1][2] This action directly influences the electrophysiological properties of cardiac myocytes, leading to alterations in cardiac conduction and excitability. Understanding the nuanced effects of Recainam on different cardiac tissues is crucial for its potential therapeutic application in managing cardiac arrhythmias.
Mechanism of Action: Sodium Channel Blockade
Recainam exerts its antiarrhythmic effects primarily through a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.[1] This means its inhibitory effect is more pronounced at higher concentrations and with increased channel activity, such as during tachyarrhythmias.[1] This use-dependent characteristic suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel.[1]
The direct consequence of this sodium channel blockade is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, which is a direct indicator of sodium current inhibition.[1] By slowing the rapid influx of sodium ions during phase 0 of the action potential, Recainam decreases the rate of depolarization.[2][3] This leads to a slower and more controlled propagation of electrical impulses throughout the heart, a key mechanism for suppressing tachycardias caused by abnormal conduction, such as reentry.[2] Notably, Recainam has been shown to have a minimal effect on the resting membrane potential and the duration of the action potential in most cardiac tissues.[1]
Quantitative Electrophysiological Effects
The effects of Recainam have been quantified in both preclinical and clinical settings, demonstrating its impact on various electrophysiological parameters.
Preclinical Data: Isolated Myocardial Fibers
Studies on isolated canine and rabbit myocardial fibers have provided detailed insights into the concentration-dependent effects of Recainam.
| Tissue Type | Parameter | Concentration | Effect | Statistical Significance |
| Ventricular Muscle | Vmax | 300 µM | ↓ 51% | p < 0.001 |
| Action Potential Duration | 300 µM | No change | - | |
| Effective Refractory Period | 300 µM | No change | - | |
| Atrial Muscle | Vmax | 300 µM | ↓ 44% | p < 0.001 |
| Action Potential Duration | 300 µM | No change | - | |
| Effective Refractory Period | 300 µM | No change | - | |
| Purkinje Fibers | Vmax | 300 µM | ↓ 41% | p < 0.01 |
| Action Potential Duration (90% repolarization) | 300 µM | ↓ 36% | p < 0.01 | |
| Effective Refractory Period | 300 µM | ↓ 34% | p < 0.01 |
Table 1: Effects of Recainam on Isolated Canine and Rabbit Myocardial Fibers.[4]
Clinical Data: Intravenous Administration in Humans
In patients undergoing electrophysiological studies, intravenous Recainam produced a generalized slowing of intracardiac conduction.
| Conduction Interval / Refractory Period | Pacing Cycle Length | Change from Baseline |
| Intraatrial Conduction Time | 600 msec | ↑ 44% (from 38.8 to 53.0 msec) |
| Intranodal Conduction Time (AH interval) | 600 msec | ↑ 10% (from 102.0 to 112.1 msec) |
| Infranodal Conduction Time (HV interval) | 600 msec | ↑ 31% (from 53.1 to 70.7 msec) |
| Right Atrial Effective Refractory Period | 600 msec | ↑ 7% |
| Right Atrial Effective Refractory Period | 450 msec | ↑ 8% |
Table 2: Electrophysiological Effects of Intravenous Recainam in Humans.[5]
Experimental Protocols
Isolated Myocardial Fiber Electrophysiology
Objective: To determine the electrophysiologic effects of Recainam on isolated cardiac tissues.
Methodology:
-
Tissue Preparation: Hearts are excised from dogs and rabbits. Preparations of atrial muscle, ventricular muscle, and Purkinje fibers are isolated.
-
Superfusion: Tissues are placed in a chamber and superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Microelectrode Recording: Standard microelectrode techniques are used to impale cardiac fibers and record transmembrane action potentials.
-
Stimulation: Tissues are stimulated at a fixed cycle length (e.g., 1 Hz).
-
Drug Application: Recainam is added to the superfusate at increasing concentrations (e.g., 10 to 300 µM).
-
Data Acquisition: Parameters such as Vmax, action potential amplitude, overshoot, action potential duration at 50% and 90% repolarization, and effective refractory period are measured at baseline and after drug equilibration at each concentration.[4]
Clinical Electrophysiology Study
Objective: To assess the electrophysiological properties of intravenous Recainam in humans.
Methodology:
-
Patient Selection: Patients undergoing electrophysiological studies for the evaluation of arrhythmias are enrolled.
-
Baseline Measurements: Baseline electrophysiological measurements are obtained, including conduction intervals (intraatrial, AH, HV), refractory periods, and sinus node recovery times during sinus rhythm and with atrial or ventricular pacing.
-
Drug Administration: Recainam is administered intravenously as a loading infusion (e.g., 0.1 mg/kg/min for 40 minutes) followed by a maintenance infusion (e.g., 0.02 mg/kg/min).[5]
-
Repeat Measurements: Electrophysiological measurements are repeated at specific time points, such as 30 minutes after the start of the loading infusion and 30 minutes after termination of the infusion (washout period).[5]
-
Vital Sign Monitoring: Vital signs, including heart rate and blood pressure, are monitored throughout the procedure.
-
Data Analysis: Changes in electrophysiological parameters from baseline are calculated and statistically analyzed.[5]
Discussion and Conclusion
This compound is a potent Class IC antiarrhythmic agent that significantly impacts the cardiac conduction system. Its primary mechanism of action, the use-dependent blockade of sodium channels, results in a marked depression of Vmax and a slowing of conduction throughout the atria and ventricles.[1][4][5] While it has little effect on the action potential duration and effective refractory period in atrial and ventricular muscle, it notably shortens these parameters in Purkinje fibers.[4]
The data presented in this guide highlight the consistent electrophysiological profile of Recainam across both preclinical and clinical studies. The detailed experimental protocols provide a framework for further investigation into its properties and potential therapeutic applications. For researchers and drug development professionals, Recainam serves as a valuable pharmacological tool for studying sodium channel function and the management of cardiac arrhythmias. Further research is warranted to fully elucidate its clinical efficacy and safety profile in specific patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 4. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Recainam Hydrochloride: A Technical Guide for Basic Research in Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam hydrochloride is a potent, orally active Class I antiarrhythmic agent that has been investigated for its efficacy in the suppression of complex ventricular arrhythmias.[1][2] As a valuable pharmacological tool, Recainam provides researchers with a means to probe the structure, function, and pharmacology of voltage-gated sodium channels, particularly within the context of cardiac electrophysiology and the development of novel antiarrhythmic therapies.[1] This technical guide provides a comprehensive overview of Recainam's pharmacological properties, detailed methodologies for its application in key experimental models of ventricular arrhythmia, and an exploration of the underlying signaling pathways.
Mechanism of Action
Recainam is classified as a Class I antiarrhythmic agent, with its primary mechanism of action being the blockade of fast voltage-gated sodium channels (INa) in cardiomyocytes.[3] This blockade is both concentration- and use-dependent, meaning its inhibitory effect is more pronounced at higher concentrations and with increased channel activity (i.e., higher heart rates).[1][4] This use-dependent characteristic is a hallmark of many Class I antiarrhythmics and suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel.[1] This property is crucial for its antiarrhythmic efficacy, as it allows for targeted inhibition of the rapidly firing cells characteristic of tachyarrhythmias, with less effect on cardiac cells at a normal sinus rhythm.[1]
The primary electrophysiological consequence of Recainam's sodium channel blockade is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0), which is a direct indicator of sodium current inhibition.[1] This action slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[3] Notably, studies have shown that Recainam has a minimal effect on the resting membrane potential and the duration of the action potential, placing it more specifically within the Class IC subgroup of antiarrhythmic drugs.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound, highlighting its electrophysiological effects, clinical efficacy, and pharmacokinetic profile.
Table 1: Preclinical Electrophysiological Effects of Recainam
| Parameter | Preparation | Concentration | Effect | Reference(s) |
| Vmax Reduction | Rabbit right ventricular papillary muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease in Vmax | [1][4] |
| Canine ventricular muscle | 300 µM | 51% reduction in Vmax | [5][6] | |
| Canine atrial muscle | 300 µM | 44% reduction in Vmax | [5] | |
| Canine Purkinje fibers | 300 µM | 41% reduction in Vmax | [5] | |
| Use-Dependent Block (Vmax) | Rabbit right ventricular papillary muscle (1.0 Hz) | 10-4 M | 39.8% reduction in Vmax at steady state | [1][4] |
| Action Potential Duration (APD90) | Canine Purkinje fibers | 300 µM | 36% reduction | [5] |
| Effective Refractory Period (ERP) | Canine Purkinje fibers | 300 µM | 34% reduction | [5] |
Table 2: Clinical Efficacy of Recainam in Ventricular Arrhythmia Suppression
| Study Type | Patient Population | Dosage | Key Findings | Reference(s) |
| Dose Titration and Pharmacokinetics | Patients with drug-resistant stable ventricular arrhythmias | Mean effective oral dose: 427 mg every 8 hours | Efficacy confirmed in 11 of 14 responsive patients. Mean effective trough plasma concentration: 1.83 µg/mL. | [2] |
| Intravenous Administration | Patients with frequent complex ventricular ectopic beats | 3.0 mg/kg loading infusion followed by 0.9 mg/kg/hr maintenance | 99.7% median reduction in total premature ventricular complexes over 23 hours. 100% median suppression of repetitive beats. | [7][8] |
| Oral Dose-Ranging | Patients with frequent ventricular premature complexes (VPCs) | 900 mg/day | 58% median VPC reduction; 94% median repetitive beat reduction. | [3] |
| 1500 mg/day | 79% median VPC reduction; 98% median repetitive beat reduction. | [3] |
Table 3: Pharmacokinetic Parameters of Recainam
| Parameter | Route of Administration | Value | Reference(s) |
| Plasma Half-life | Oral | 9.4 ± 4.1 hours | [2] |
| Terminal Elimination Half-life | Intravenous | 5.0 ± 0.8 hours | [3] |
| Systemic Clearance | Intravenous | 0.268 ± 0.057 L/hr/kg | [9] |
| Renal Elimination | Oral | Accounts for 62% of oral clearance | [2] |
Signaling Pathways in Ventricular Arrhythmias and the Role of Recainam
Ventricular arrhythmias are complex phenomena arising from derangements in ion channel function, intracellular ion dynamics, and associated signaling pathways.[1] While Recainam's primary action is direct sodium channel blockade, this intervention has downstream consequences on the signaling cascades that contribute to arrhythmogenesis.
A key signaling molecule implicated in ventricular arrhythmias is Ca2+/calmodulin-dependent protein kinase II (CaMKII).[10] Pathological activation of CaMKII can lead to pro-arrhythmic changes in calcium handling and ion channel function. By blocking the initial rapid influx of sodium, Recainam can indirectly modulate intracellular sodium and calcium concentrations, potentially reducing the downstream pathological activation of CaMKII and suppressing calcium-dependent triggers of arrhythmias.
Furthermore, Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are activated by cellular stress and are involved in the structural and electrical remodeling of the heart that can create a substrate for arrhythmias.[11] While direct effects of Recainam on these pathways have not been extensively studied, its ability to terminate arrhythmias and reduce the associated cellular stress may indirectly influence these maladaptive signaling cascades.
Transforming growth factor-beta (TGF-β) signaling is a critical player in the development of cardiac fibrosis, which can alter electrical conduction and promote re-entrant arrhythmias.[12] By preventing recurrent arrhythmic episodes and the subsequent cardiac injury, Recainam may indirectly mitigate the fibrotic remodeling driven by TGF-β.
Experimental Protocols
In Vitro Assessment of Use-Dependent Sodium Channel Blockade
This protocol describes a method to assess the use-dependent blocking effects of Recainam on voltage-gated sodium currents (specifically Nav1.5, the cardiac subtype) using whole-cell patch-clamp electrophysiology in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[1]
-
Internal (pipette) solution (in mM): 10 NaCl, 135 CsF, 1/5 EGTA/CsOH, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
Methodology:
-
Cell Preparation: Culture and harvest HEK293-Nav1.5 cells according to standard protocols.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a train of depolarizing pulses to elicit sodium currents. A typical protocol would be a train of 50 pulses to 0 mV for 20 ms (B15284909) at a frequency of 1 Hz.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak sodium current for each pulse in the train, both before and after drug application.
-
Calculate the percentage of block for each pulse.
-
Plot the percentage of block as a function of the pulse number to visualize the use-dependent onset of the block. The rate of onset can be fitted with a single exponential function.
-
In Vivo Model of Ischemia-Induced Ventricular Tachycardia in a Canine Model
This protocol outlines a well-established canine model of myocardial infarction to study the efficacy of antiarrhythmic drugs like Recainam in a setting that mimics a common clinical scenario for ventricular arrhythmias.
Materials:
-
Adult mongrel dogs.
-
Anesthesia (e.g., pentobarbital (B6593769) sodium).
-
Surgical instruments for thoracotomy.
-
ECG and hemodynamic monitoring equipment.
-
This compound for intravenous administration.
Methodology:
-
Animal Preparation and Anesthesia: Anesthetize the dogs and maintain anesthesia throughout the surgical procedure. Monitor vital signs continuously.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction. A two-stage ligation is often used to reduce acute mortality.
-
-
Arrhythmia Monitoring:
-
Continuously monitor the ECG for the development of ventricular arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT). Stable arrhythmias typically develop 24-48 hours post-ligation.
-
-
Drug Administration:
-
Once stable ventricular arrhythmias are established, administer this compound intravenously. A typical dosing regimen might involve a loading dose followed by a continuous maintenance infusion. For example, a loading infusion of 3.0 mg/kg over 40 minutes, followed by a maintenance infusion of 0.9 mg/kg/hr.[8][9]
-
-
Efficacy Evaluation:
-
Quantify the frequency and duration of ventricular arrhythmias before, during, and after Recainam administration.
-
Collect blood samples to determine plasma concentrations of Recainam and correlate them with the antiarrhythmic effects.
-
Conclusion
This compound serves as a potent and specific blocker of cardiac voltage-gated sodium channels, making it an invaluable tool for basic and preclinical research into the mechanisms of ventricular arrhythmias. Its use-dependent properties allow for the targeted investigation of the electrophysiological abnormalities that underlie these life-threatening conditions. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize Recainam in their studies to further elucidate the complex interplay of ion channel function and intracellular signaling in the genesis and suppression of ventricular arrhythmias, ultimately aiding in the development of more effective and safer antiarrhythmic therapies.
References
- 1. Mechanisms of ventricular arrhythmias: a dynamical systems-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Ventricular Arrhythmias: From Molecular Fluctuations to Electrical Turbulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ventricular Arrhythmias and Myocardial Infarction: Electrophysiological and Neuroimmune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coronary artery disease - Wikipedia [en.wikipedia.org]
- 8. Canine Model of Ischemia-Induced Ventricular Tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of CaMKII for signaling and regulation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Recainam Hydrochloride for Supraventricular Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary studies investigating the efficacy and safety of Recainam (B1212388) hydrochloride for the treatment of supraventricular arrhythmias (SVTs). Recainam is a Class Ic antiarrhythmic agent.[1] This document synthesizes available data on its mechanism of action, pharmacokinetics, and clinical effects in patients with SVT, presenting quantitative data in structured tables and detailing experimental methodologies.
Mechanism of Action
Recainam hydrochloride is classified as a Class Ic antiarrhythmic agent.[1] Its primary mechanism of action involves the potent blockade of fast sodium channels in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), leading to a slowing of conduction velocity in the atria, ventricles, and His-Purkinje system.[2] Unlike some other antiarrhythmic agents, Class Ic drugs typically have minimal effect on the action potential duration.
The following diagram illustrates the signaling pathway affected by Recainam.
Caption: Mechanism of Action of this compound.
Clinical Studies in Supraventricular Tachycardia
A key preliminary study evaluated the electrophysiologic effects and antiarrhythmic efficacy of Recainam in patients with recurrent SVT.[1] The study involved both intravenous and oral administration of the drug.
Experimental Protocol: Electrophysiological Study
The following workflow outlines the methodology used in the clinical investigation of Recainam for SVT.[1]
Caption: Experimental Workflow for Recainam SVT Study.
Methodology Details:
-
Patient Population: The study included 10 patients with recurrent supraventricular tachycardia, of whom 5 had atrioventricular (AV) node reentrant tachycardia and 5 had AV-reciprocating tachycardia.[1]
-
Intervention:
-
Electrophysiological Studies: Programmed electrical stimulation was performed before and after drug administration to assess changes in cardiac electrophysiology.[1]
Efficacy and Electrophysiological Effects
The study yielded modest antiarrhythmic efficacy with some notable electrophysiological changes.[1]
| Parameter | Baseline | Post-Intravenous Recainam | p-value |
| SVT Induction | Inducible in all patients | Prevented in 3 of 10 patients | N/A |
| SVT Cycle Length | 357 ± 44 ms | 374 ± 42 ms | 0.07 |
| Ventricular Effective Refractory Period (ERP) | 231 ± 14 ms | 219 ± 9 ms | < 0.05 |
| Table 1: Efficacy and Electrophysiological Effects of Intravenous Recainam in SVT Patients.[1] |
The antegrade effective refractory period of the accessory pathway was markedly prolonged in patients with bidirectional accessory pathways.[1] However, there were no significant changes in electrocardiographic and intracardiac intervals after either intravenous or oral Recainam.[1] The effect on retrograde accessory pathway and AV node effective refractory periods was unremarkable.[1]
Safety and Tolerability
The preliminary studies suggest that Recainam has a potential for arrhythmogenic effects.[1] In the study on SVT, an increase in the frequency of spontaneous SVT occurred in two patients on oral Recainam.[1]
Pharmacokinetics
While most pharmacokinetic data for Recainam comes from studies in patients with ventricular arrhythmias, the parameters are still relevant for understanding its disposition.
| Pharmacokinetic Parameter | Value |
| Plasma Half-life | 9.4 ± 4.1 hours |
| Renal Elimination | Accounts for 62% of oral clearance |
| Mean Effective Dosage (for ventricular arrhythmias) | 427 mg every 8 hours |
| Mean Trough Plasma Concentration (for ventricular arrhythmias) | 1.83 µg/mL |
| Table 2: Pharmacokinetic Parameters of Oral Recainam.[3] |
| Intravenous Pharmacokinetic Parameter | Value |
| Post-load Plasma Concentration | 5.19 ± 0.51 µg/mL |
| 24-hour Plasma Concentration | 3.41 ± 0.71 µg/mL |
| Terminal Half-life (t1/2 λ2) | 4.84 ± 0.46 hours |
| Total Body Clearance (CLT) | 0.268 ± 0.057 L/hr/kg |
| Renal Clearance (CLR) | 0.143 ± 0.052 L/kg/hr |
| Volume of Distribution at Steady State (Vdss) | 1.3 ± 0.19 L/kg |
| Table 3: Pharmacokinetic Parameters of Intravenous Recainam.[4] |
Discussion and Future Directions
The preliminary data on this compound for the treatment of supraventricular arrhythmias indicate modest efficacy. The prevention of SVT induction in a subset of patients and the prolongation of the antegrade accessory pathway ERP are promising findings.[1] However, the lack of significant change in most intracardiac intervals and the potential for arrhythmogenic effects, particularly with oral administration, warrant further investigation.[1]
The pharmacokinetic profile suggests that Recainam has a relatively long half-life, allowing for dosing every 8 hours.[3] The significant contribution of renal elimination indicates that dose adjustments may be necessary for patients with renal impairment.[3]
Future research should focus on larger, well-controlled clinical trials to more definitively establish the efficacy and safety of Recainam for various types of SVT. Dose-ranging studies would be beneficial to optimize the therapeutic window and minimize the risk of proarrhythmia. Additionally, comparative studies with other Class Ic agents or standard-of-care treatments would help to position Recainam within the therapeutic landscape for supraventricular arrhythmias. The development of novel pharmacological approaches continues to target specific molecular mechanisms of SVT, and further understanding of Recainam's precise interactions could inform its potential role.[5]
References
- 1. Electrophysiologic effects and antiarrhythmic efficacy of recainam in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental drugs for supraventricular tachycardia: an analysis of early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Recainam Hydrochloride: A Comparative Analysis Across Preclinical Animal Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam (B1212388) hydrochloride, a novel anti-arrhythmic agent, has undergone extensive preclinical evaluation to characterize its metabolic disposition and pharmacokinetic profile. Understanding the biotransformation of a drug candidate across different animal species is a cornerstone of drug development, providing critical insights into potential efficacy and safety in humans. This technical guide provides a comprehensive overview of the metabolic pathways of recainam hydrochloride in key laboratory animal models—mice, rats, dogs, and rhesus monkeys—and draws comparisons with human metabolism. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities.
Data Presentation: Quantitative Metabolic Profile
The metabolic fate of recainam is markedly species-dependent. The following tables summarize the quantitative data on the excretion and metabolism of recainam and its metabolites in various species, facilitating a direct comparison of its disposition.
Table 1: Excretion of Radioactivity Following Oral Administration of [¹⁴C]Recainam-HCl
| Species | Primary Route of Excretion |
| Mouse | Urine |
| Rat | Feces |
| Dog | Urine |
| Rhesus Monkey | Urine |
| Human | Urine |
Table 2: Urinary Excretion of Unchanged Recainam
| Species | % of Intravenous Dose | % of Oral Dose |
| Rodents (Mice, Rats) | 23-36% | 3-7% |
| Rhesus Monkey | 23-36% | 3-7% |
| Human | 84% of urinary radioactivity | Not specified |
Table 3: Major Metabolites Identified in Urine/Feces
| Species | Major Metabolites |
| Mouse | m-hydroxyrecainam, p-hydroxyrecainam |
| Rat | m-hydroxyrecainam, p-hydroxyrecainam |
| Dog | Desisopropylrecainam, Dimethylphenylaminocarboxylamino propionic acid |
| Rhesus Monkey | Desisopropylrecainam, Dimethylphenylaminocarboxylamino propionic acid |
| Human | Unchanged Recainam, small amounts of Desisopropylrecainam and p-hydroxyrecainam |
Table 4: Presence of Conjugated Metabolites in Urine
| Species | Conjugated Metabolites Detected |
| Mouse | Yes |
| Rat | No |
| Dog | Yes |
| Rhesus Monkey | Yes |
Table 5: Plasma Profile of Unchanged Recainam
| Species | % of Plasma Radioactivity at 6h post-dose |
| Rhesus Monkey | 10% |
| Human | 70% |
Metabolic Pathways
Recainam undergoes extensive biotransformation in most laboratory animal species, primarily through hydroxylation and N-dealkylation. In contrast, its metabolism in humans is significantly less pronounced.
Rodent Metabolic Pathway (Mice and Rats)
In rodents, the primary metabolic pathway involves aromatic hydroxylation, leading to the formation of m-hydroxyrecainam and p-hydroxyrecainam.[1] These hydroxylated metabolites can also undergo further conjugation.
Recainam metabolism in rodents.
Canine and Primate Metabolic Pathway (Dogs and Rhesus Monkeys)
In dogs and rhesus monkeys, the metabolic profile shifts towards N-dealkylation and subsequent degradation of the side chain. The predominant metabolites are desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid.[1] Conjugation of metabolites is also observed in these species.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and associated physicochemical properties of Recainam hydrochloride. It includes a plausible synthesis route, an analytical protocol for its quantification, and a summary of its mechanism of action, tailored for professionals in the field of drug development and pharmacology.
Core Chemical Identity
Recainam, developed under the code WY-42,362, is an investigational Class I antiarrhythmic agent.[1] It is chemically designated as 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea. For pharmaceutical applications, it is typically prepared as a hydrochloride salt to enhance its stability and solubility.
The molecular structure of this compound consists of a urea (B33335) linkage connecting a 2,6-dimethylphenyl group and an isopropylaminopropyl side chain. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine in the side chain.
Below is a 2D representation of the this compound structure:
Caption: 2D Structure of this compound.
Physicochemical and Identification Data
Quantitative data for Recainam and its hydrochloride salt have been compiled from various sources. While experimental data for some properties are not publicly available, predicted values are provided for reference.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride |
| Synonyms | Recainam HCl, WY-42,362 HCL, Vanorm[2] |
| CAS Number | 74752-07-1 |
| Chemical Formula | C₁₅H₂₆ClN₃O |
| Molecular Weight | 299.84 g/mol [2][3] |
| Canonical SMILES | CC(C)NCCCNC(=O)NC1=C(C)C=CC=C1C.Cl[2] |
| InChI Key | AICVYMBHECMYRL-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties of Recainam (Free Base)
| Property | Value (Predicted) |
| Boiling Point | 370.9 ± 42.0 °C[1] |
| Density | 1.030 ± 0.06 g/cm³[1] |
| pKa | 13.93 ± 0.46[1] |
| Note: The data in Table 2 are predicted values and should be confirmed by experimental analysis.[1] |
Experimental Protocols
The synthesis of Recainam likely involves the formation of an unsymmetrical urea by reacting an isocyanate with a diamine. The subsequent salt formation yields the hydrochloride salt.[1]
Step 1: Synthesis of N-isopropyl-1,3-propanediamine The amine precursor can be synthesized via standard organic chemistry techniques, such as the reductive amination of an appropriate amino-aldehyde with isopropylamine.
Step 2: Urea Formation 2,6-dimethylphenyl isocyanate is reacted with the synthesized N-isopropyl-1,3-propanediamine in an aprotic solvent. The primary amine of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the urea linkage.[1]
Step 3: Purification and Salt Formation The crude Recainam free base is purified using standard methods like recrystallization or column chromatography. The purified base is then dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) to precipitate this compound. The resulting solid is collected by filtration and dried.[1]
Caption: Plausible synthetic workflow for this compound.
A general high-performance liquid chromatography (HPLC) method for the quantification of Recainam in plasma samples is outlined below. This method would require validation for specific applications.[1]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact ratio should be optimized for ideal separation.[1]
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of Recainam.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of a plasma sample, add an appropriate internal standard.
-
Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject the reconstituted sample into the HPLC system.[1]
-
-
Quantification: A calibration curve is generated using standard solutions of known this compound concentrations. The concentration in the plasma samples is determined by comparing their peak areas (relative to the internal standard) to the calibration curve.[1]
Mechanism of Action
Recainam is a Class I antiarrhythmic agent, which primarily functions by blocking voltage-gated sodium channels in the cardiac cell membrane.
By binding to the open or inactivated state of the sodium channel, Recainam slows the rapid influx of sodium ions (Na⁺) that is responsible for phase 0 of the cardiac action potential. This action leads to a decrease in the maximum rate of depolarization (Vmax) and slows the conduction velocity within the heart tissue. Consequently, the effective refractory period is prolonged, which helps to suppress and prevent re-entrant arrhythmias.[1]
Caption: Mechanism of action of Recainam on the cardiac sodium channel.
References
IUPAC nomenclature and synonyms for Recainam hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam hydrochloride is an investigational Class I anti-arrhythmic agent that has been evaluated for its efficacy in the management of complex ventricular arrhythmias. As a phenylurea compound, its primary mechanism of action involves the blockade of voltage-gated sodium channels within cardiac myocytes. This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, and available experimental data for this compound, intended to serve as a valuable resource for professionals in research and drug development.
IUPAC Nomenclature and Synonyms
A clear understanding of the chemical identity of a compound is fundamental. The following section details the formal IUPAC name and various synonyms for this compound.
IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride[1]
Synonyms:
-
1-[3-(Isopropylamino)propyl]-3-(2,6-xylyl)urea monohydrochloride[2]
-
UREA, N-(2,6-DIMETHYLPHENYL)-N'-(3-((1-METHYLETHYL)AMINO)PROPYL)-, MONOHYDROCHLORIDE[2]
-
VANORM (Brand Name)[2]
-
Recainamum[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential data for experimental design and formulation.
| Property | Value | Reference(s) |
| CAS Number | 74752-07-1 | [1][4] |
| Molecular Formula | C₁₅H₂₆ClN₃O | [1][4] |
| Molecular Weight | 299.84 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Research grade available | [1] |
| Solubility | Soluble in aqueous solutions | [1] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | [1] |
Pharmacokinetics
The pharmacokinetic profile of Recainam has been investigated in various species. The following tables summarize key pharmacokinetic parameters.
Table 1: Human Pharmacokinetic Parameters of Recainam
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Mean Effective Dosage | 300-600 mg every 8 hours | Loading dose: 0.1 mg/kg/min for 40 min; Maintenance: 0.02 mg/kg/min | [5][6] |
| Plasma Half-life (t½) | 9.4 ± 4.1 hours | 4.84 ± 0.46 hours | [4][6] |
| Mean Trough Plasma Concentration | 1.83 µg/mL | - | [6] |
| Clearance (CL) | - | 0.268 ± 0.057 L/hr/kg | [4] |
| Volume of Distribution (Vdss) | - | 1.3 ± 0.19 L/kg | [4] |
| Primary Route of Excretion | Renal (62% of oral clearance) | Renal and Non-renal | [4][6] |
Table 2: Animal Pharmacokinetic Parameters of Recainam
| Species | Bioavailability | Plasma Half-life (t½) | Primary Route of Excretion | Reference(s) |
| Rat | 51% | 1-5 hours | Feces | BenchChem |
| Dog | Virtually complete | 1-5 hours | Urine | BenchChem |
| Rhesus Monkey | Virtually complete | 1-5 hours | Urine | BenchChem |
Mechanism of Action and Signaling Pathway
Recainam is classified as a Class I anti-arrhythmic agent, with its primary mechanism of action being the blockade of fast sodium channels (Nav1.5) in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (phase 0), thereby slowing conduction velocity and increasing the effective refractory period of the myocardial tissue, which helps to suppress and prevent abnormal heart rhythms.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Electrophysiological Analysis using Patch-Clamp Technique
This protocol is designed to assess the effect of Recainam on voltage-gated sodium channels (Nav1.5) in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells).
Materials:
-
Isolated ventricular cardiomyocytes or HEK293 cells stably expressing Nav1.5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (1-3 MΩ).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.
-
-
Data Acquisition (Baseline): Record the peak inward sodium currents at each voltage step.
-
Drug Application: Perfuse the external solution containing the desired concentration of this compound. Allow 3-5 minutes for equilibration.
-
Data Acquisition (Post-Drug): Repeat the voltage-clamp protocol and record the sodium currents in the presence of Recainam.
-
Data Analysis: Measure the peak inward sodium current before and after drug application. Calculate the percentage of block at each concentration to determine the IC₅₀ value.
Chronic Toxicity Study in Rodents (e.g., Rats)
This protocol provides a general framework for evaluating the long-term safety and toxicity profile of this compound.
Materials:
-
This compound (purity and batch specified).
-
Vehicle control (e.g., sterile water for injection).
-
Sprague-Dawley rats (young adults, both sexes).
Procedure:
-
Dose Selection and Grouping: Establish at least three dose groups (low, mid, high) and a vehicle control group. The high dose should aim to identify target organ toxicity, while the low dose should be a multiple of the anticipated clinical exposure. Each group should consist of an equal number of male and female animals (e.g., 20 per sex per group).
-
Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the study begins.
-
Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for the duration of the study (e.g., 6-12 months).
-
In-life Monitoring:
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight: Record individual body weights weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at regular intervals (e.g., 3, 6, and 12 months) for analysis.
-
-
Terminal Procedures: At the end of the study, euthanize animals and perform a complete necropsy. Collect organs for weighing and tissues for histopathological examination.
Quantification of Recainam in Plasma using HPLC
This protocol outlines a general method for the determination of Recainam concentrations in plasma samples, which would require validation for this specific analyte.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometric detection.
-
C18 reversed-phase column.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or other suitable mobile phase modifier.
-
Plasma samples.
-
This compound standard.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC Analysis:
-
Inject a portion of the reconstituted sample onto the HPLC system.
-
Separate the analyte using a suitable gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect Recainam and the internal standard at the appropriate wavelength (for UV) or mass-to-charge ratio (for MS).
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Recainam standard.
-
Determine the concentration of Recainam in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
This compound is a potent Class I anti-arrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals involved in the study and development of this and similar compounds. Further investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
Recainam Hydrochloride: A Technical Guide for Drug Development Professionals
CAS Number: 74752-07-1
Chemical Name: 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride[1]
Introduction
Recainam hydrochloride, also known by its developmental code Wy-42,362, is an investigational Class I antiarrhythmic agent.[2][3] As a sodium channel blocker, it has been evaluated for its efficacy in the management of ventricular arrhythmias.[2][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the salt form of the free base, Recainam (CAS 74738-24-2).[1] The hydrochloride salt is the commonly used form in pharmaceutical preparations.[2]
Table 1: General Chemical Properties of this compound
| Property | Value |
| CAS Number | 74752-07-1[1][3][5][6] |
| Molecular Formula | C₁₅H₂₆ClN₃O[1][6] |
| Molecular Weight | 299.84 g/mol [3][6] |
| IUPAC Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride[1] |
| Synonyms | Wy-42,362 HCl, Recainam HCl[1] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL)[6] |
Table 2: Predicted Physicochemical Data for Recainam (Free Base)
| Property | Predicted Value |
| Boiling Point | 370.9 ± 42.0 °C[2] |
| Density | 1.030 ± 0.06 g/cm³[2] |
| pKa | 13.93 ± 0.46[2] |
| Note: The data in Table 2 are predicted values and should be confirmed by experimental analysis.[2] |
Mechanism of Action
Recainam is a Class I antiarrhythmic agent, whose primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[4][6][7] This inhibition slows the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization.[2][4] Consequently, conduction velocity is slowed in the atria, ventricles, and His-Purkinje system, which contributes to its antiarrhythmic effects.[4]
References
The Effects of Recainam Hydrochloride on Specific Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam (B1212388) hydrochloride is a Class I antiarrhythmic agent primarily investigated for the treatment of ventricular and supraventricular arrhythmias.[1][2] Its principal mechanism of action involves the blockade of voltage-gated ion channels, which are critical for the generation and propagation of the cardiac action potential. This technical guide provides an in-depth analysis of the effects of Recainam hydrochloride on specific ion channels, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular interactions.
Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Recainam is classified as a Class IC antiarrhythmic agent, indicating its primary effect is a potent blockade of fast voltage-gated sodium channels (Nav). This action reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction in fast-response cardiac tissues such as the atria, ventricles, and Purkinje fibers.[3]
A defining characteristic of Recainam's interaction with sodium channels is its concentration- and use-dependent (or frequency-dependent) nature.[4] This means the degree of channel blockade intensifies with increasing drug concentration and at higher frequencies of cardiac stimulation.[4] This property allows for a targeted effect on rapidly firing cells, which are often the source of arrhythmias, while having a lesser impact on cells with normal firing rates. The use-dependent block suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel.
Quantitative Data: Effects on Sodium Channels
The following table summarizes the quantitative effects of this compound on sodium channel function, primarily derived from studies on rabbit ventricular papillary muscles.
| Parameter | Tissue/Cell Type | Concentration | Effect |
| Vmax Reduction | Rabbit Right Ventricular Papillary Muscle | 3 x 10⁻⁵ to 3 x 10⁻⁴ M | Concentration-dependent decrease in Vmax. At 3 x 10⁻⁴ M, Vmax was reduced by approximately 51% in ventricular muscle.[1][4] |
| Use-Dependent Block (Vmax) | Rabbit Right Ventricular Papillary Muscle | 10⁻⁴ M (at 1.0 Hz) | 39.8% reduction in Vmax at steady state, with a rate constant of 0.17 per action potential.[4] |
| Recovery from Use-Dependent Block | Rabbit Right Ventricular Papillary Muscle | 10⁻⁴ M | Time constant for recovery (offset) was 17.2 seconds.[4] |
| Action Potential Amplitude | Rabbit Right Ventricular Papillary Muscle | 3 x 10⁻⁴ M | Slight decrease.[4] |
| Resting Membrane Potential | Rabbit Right Ventricular Papillary Muscle | Up to 3 x 10⁻⁴ M | No significant effect.[4] |
| Action Potential Duration | Rabbit Right Ventricular Papillary Muscle | Up to 3 x 10⁻⁴ M | No significant effect.[4] |
Experimental Protocol: Assessing Use-Dependent Sodium Channel Blockade
The following protocol outlines a method to assess the use-dependent blocking effects of Recainam on voltage-gated sodium currents using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells expressing Nav1.5) or isolated cardiomyocytes.
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the sodium channel subtype of interest (e.g., Nav1.5) or isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rabbit).
-
Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Recainam Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the external solution.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
-
Use a patch-clamp amplifier in voltage-clamp mode.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure that the majority of sodium channels are in the resting state.
4. Voltage Protocol for Use-Dependent Block:
-
To measure the tonic block, apply depolarizing pulses from the holding potential to a potential that elicits a peak sodium current (e.g., -20 mV) at a very low frequency (e.g., every 20-30 seconds) to allow for full recovery from any block.
-
To induce and measure use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 1 Hz or 2 Hz).
-
Record the peak inward sodium current for each pulse in the train.
-
The use-dependent block is quantified as the percentage reduction in the peak current from the first pulse to the steady-state level achieved during the pulse train.
5. Data Analysis:
-
Plot the normalized peak sodium current as a function of the pulse number to visualize the onset of the use-dependent block.
-
The rate of onset of the block can be fitted with a single exponential function.
-
To determine the time constant of recovery from block, a two-pulse protocol is used. Following a conditioning pulse train to induce block, a variable recovery interval at a hyperpolarized potential is introduced before a test pulse is applied to measure the extent of current recovery.
Signaling Pathway and Mechanism of Action
The use-dependent block of sodium channels by Recainam can be conceptualized by the modulated receptor hypothesis, where the drug has different affinities for the different conformational states of the channel. Recainam exhibits a higher affinity for the open and inactivated states, which are more prevalent during high-frequency stimulation.
The following diagram illustrates the experimental workflow for assessing the use-dependent block of sodium channels by Recainam.
Effects on Other Ion Channels
A comprehensive review of the available scientific literature indicates that the primary and clinically relevant electrophysiological effect of this compound is the blockade of voltage-gated sodium channels.
Potassium Channels
As a Class IC antiarrhythmic agent, Recainam is not expected to have a significant effect on potassium channels, which are the primary targets of Class III antiarrhythmics.[5] Studies on the electrophysiological effects of Recainam have shown that it does not significantly alter the action potential duration in ventricular muscle, which is consistent with a lack of major effects on the potassium currents responsible for repolarization.[4] There is no significant evidence in the reviewed literature to suggest that this compound directly blocks or modulates cardiac potassium channels, such as the hERG channel, at clinically relevant concentrations.
Calcium Channels
The effect of Recainam on slow-channel potentials, which are dependent on calcium currents, has been investigated. Studies have demonstrated that Recainam has no effect on slow channel potentials induced by high concentrations of potassium and isoproterenol.[1] This indicates that Recainam does not have a significant blocking effect on L-type calcium channels, which are the primary targets of Class IV antiarrhythmic drugs.[1]
Quantitative Data: Effects on Potassium and Calcium Channels
| Ion Channel | Tissue/Cell Type | Concentration | Effect |
| Potassium Channels | Not specified | Not specified | No significant effects reported in the literature. |
| Slow Calcium Channels | Isolated Cardiac Muscle | Up to 300 µM | No effect on slow channel potentials.[1] |
Conclusion
The primary and well-characterized effect of this compound on ion channels is a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels. This action is consistent with its classification as a Class IC antiarrhythmic drug and is the basis for its therapeutic potential in managing cardiac arrhythmias. The available evidence strongly suggests that Recainam has minimal to no direct effects on cardiac potassium or calcium channels at concentrations that produce a significant sodium channel block. For researchers and drug development professionals, this specificity for the sodium channel is a key characteristic of Recainam's pharmacological profile. Further investigations could focus on the specific binding site of Recainam on the sodium channel alpha subunit and its effects on different isoforms of the channel, which may be expressed in various tissues.
References
- 1. Electrophysiologic effects of a new antiarrhythmic agent, recainam, on isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Frequency- and voltage-dependent effects of recainam on the upstroke velocity of action potential in rabbit ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medications for Arrhythmias - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
Methodological & Application
Standard Operating Procedure for In Vivo Recainam Hydrochloride Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam hydrochloride is a Class I antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiomyocytes.[1][2] This action decreases the maximum rate of depolarization of the cardiac action potential (Phase 0), which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][2] These electrophysiological effects make Recainam a compound of interest for the management of ventricular arrhythmias.
These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in various animal models. The included methodologies cover pharmacokinetic analysis, efficacy assessment in arrhythmia models, and safety evaluation through toxicity studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride |
| CAS Number | 74752-07-1 |
| Molecular Formula | C₁₅H₂₆ClN₃O |
| Molecular Weight | 299.84 g/mol |
| Solubility | ≥ 50 mg/mL in DMSO |
Comparative Pharmacokinetics of Recainam
| Species | Bioavailability (Oral) | Elimination Half-Life (t½) | Plasma Clearance (L/kg·h) | Volume of Distribution (Vd) (L/kg) | Primary Route of Excretion |
| Mouse | 54-208 mg/kg (non-linear) | 1-5 hours | 4.9-5.2 | 2-5 | Urine |
| Rat | 51% | 1-5 hours | 4.9-5.2 | 2-5 | Feces |
| Rabbit | N/A (non-linear) | 1-5 hours | 4.9-5.2 | 2-5 | Urine |
| Dog | Virtually complete | 1-5 hours | 0.4-1.9 | 2-5 | Urine |
| Rhesus Monkey | Virtually complete | 1-5 hours | 0.4-1.9 | 2-5 | Urine |
| Human | 67% | 1-5 hours | 0.4-1.9 | 2-5 | Urine |
Data compiled from multiple sources.[3][4][5]
In Vivo Electrophysiological Effects in a Canine Model
| Parameter | Low Dose (7.5 mg/kg loading + 5 mg/kg/h maintenance) | High Dose (15 mg/kg loading + 10 mg/kg/h maintenance) |
| Plasma Concentration | 4.1 ± 0.5 µg/mL | 9.4 ± 3.5 µg/mL |
| Atrial Conduction Time | Significantly increased | Significantly increased |
| H-V Interval | No significant change | Significantly increased |
| Ventricular Conduction Time | No significant change | Significantly increased |
| Atrial Refractory Period | No significant change | Significantly increased |
| Ventricular Refractory Period | No significant change | No significant change |
| Wenckebach Cycle Length | No significant change | Significantly increased |
Data adapted from a study in anesthetized dogs.[6]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
1.1. For Intravenous (IV) Administration
This protocol is designed to prepare a sterile solution of this compound suitable for intravenous injection.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and tubes
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Prepare a concentrated stock solution: In a sterile vial, dissolve this compound in a minimal amount of sterile DMSO to achieve a high concentration (e.g., 50 mg/mL). Vortex until fully dissolved. Gentle warming to 37°C may aid dissolution.
-
Dilution to final concentration: In a separate sterile tube, add the required volume of sterile saline. While gently vortexing, slowly add the appropriate volume of the Recainam-DMSO stock solution to the saline to reach the final desired dosing concentration. The final concentration of DMSO should be minimized (ideally <1%) to avoid vehicle effects.
-
Sterilization: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile, pyrogen-free vial.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no more than 24 hours. The high-concentration DMSO stock can be stored at -20°C for up to 3 months.
1.2. For Oral (PO) Gavage Administration
This protocol describes the preparation of a suspension for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile tubes
-
Homogenizer or vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound powder.
-
Suspension preparation: In a sterile tube, add a small volume of the 0.5% methylcellulose solution to the powder and mix to form a paste. Gradually add the remaining volume of the methylcellulose solution while continuously vortexing or homogenizing to ensure a uniform suspension.
-
Storage: It is recommended to prepare the oral suspension fresh on the day of the experiment.
Protocol 2: In Vivo Electrophysiology and Efficacy in a Canine Arrhythmia Model
This protocol outlines the procedures for evaluating the electrophysiological effects and anti-arrhythmic efficacy of Recainam in a canine model.
2.1. Animal Model and Surgical Preparation
-
Animal: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize the dog with an appropriate anesthetic agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment.
-
Surgical Preparation:
-
Perform a left thoracotomy to expose the heart.
-
Place plunge-wire electrodes in the right atrium and right ventricle for pacing and recording.
-
Insert a catheter into the femoral artery for blood pressure monitoring and into the femoral vein for drug administration.
-
2.2. Arrhythmia Induction (Choose one method)
-
Method A: Two-Stage Coronary Ligation
-
Isolate the left anterior descending (LAD) coronary artery.
-
Perform a two-stage ligation of the LAD to induce myocardial infarction and subsequent ventricular arrhythmias.[1]
-
-
Method B: Digitalis-Induced Arrhythmia
-
Administer a continuous intravenous infusion of a digitalis glycoside (e.g., digoxin (B3395198) at a dose of 0.1 mg/kg) until sustained ventricular tachycardia is observed.[1][6]
-
2.3. Electrophysiological Measurements and Drug Administration
-
Baseline Measurements: Record baseline electrocardiogram (ECG), intracardiac electrograms, atrial and ventricular effective refractory periods (ERPs), and conduction times (A-H and H-V intervals) during constant pacing.
-
Drug Administration: Once a stable arrhythmia is established, administer this compound intravenously as a loading dose followed by a maintenance infusion (e.g., high dose of 15 mg/kg loading dose over 20 minutes followed by a 10 mg/kg/h maintenance infusion).[6]
-
Data Collection: Continuously monitor ECG and intracardiac electrograms to assess changes in cardiac rhythm and conduction parameters.
-
Blood Sampling: Collect blood samples at predetermined time points to correlate electrophysiological effects with plasma drug concentrations.
Protocol 3: Chronic Oral Toxicity Study in Rodents
This protocol provides a general framework for a chronic toxicity study of this compound in rats, based on regulatory guidelines.
3.1. Study Design
-
Animals: Young adult Sprague-Dawley rats, with an equal number of males and females per group (e.g., 20 per sex per group).
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
-
Dose Groups: Establish at least three dose groups (low, mid, and high) and a vehicle control group. The high dose should be selected to induce some level of toxicity, while the low dose should be a multiple of the anticipated therapeutic exposure.
-
Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 6-12 months).
3.2. In-Life Monitoring
-
Clinical Observations: Perform detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified intervals (e.g., 3, 6, and 12 months) for analysis of hematological and clinical chemistry parameters.
-
Ophthalmology and Urinalysis: Conduct ophthalmological examinations at the beginning and end of the study. Perform urinalysis at intervals corresponding to blood collection.
3.3. Terminal Procedures
-
Necropsy: At the end of the study, euthanize all animals and perform a complete gross necropsy.
-
Organ Weights: Weigh designated organs.
-
Histopathology: Collect a comprehensive set of tissues for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound on a cardiomyocyte.
Caption: Experimental workflow for an in vivo electrophysiology and efficacy study.
References
- 1. Triggered activity induced by pacing during digitalis intoxication: observations during programmed electrical stimulation in the conscious dog with chronic complete atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Role of Sodium Channel in Atrial Fibrillation Pathophysiology and Therapy - Creative Biogene [creative-biogene.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Facilitation of lethal ventricular arrhythmias by therapeutic digoxin in conscious post infarction dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Termination of "ventricular" arrhythmias from digoxin by selective production of complete atrioventricular block with physostigmine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Recainam Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of Recainam (B1212388) hydrochloride for research purposes. Recainam is a Class I antiarrhythmic agent that acts as a sodium channel blocker.[1][2] The information compiled here, including detailed protocols, quantitative data, and mechanism of action, is intended to guide the design and execution of preclinical and clinical research studies.
Quantitative Data Summary
The following tables summarize key quantitative data for Recainam hydrochloride, including its physical and chemical properties, as well as its pharmacokinetic parameters following intravenous administration in humans.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| Chemical Name | 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride | [1] |
| CAS Number | 74752-07-1 | [1] |
| Molecular Formula | C₁₅H₂₆ClN₃O | [1] |
| Molecular Weight | 299.84 g/mol | [1] |
| Solubility | ≥ 50 mg/mL in DMSO | [1] |
Table 2: Human Pharmacokinetic Parameters of Recainam Following Intravenous Administration
| Parameter | Value (Mean ± SD) | Reference(s) |
| Two-Compartment Model Parameters | ||
| λ₁ | 2.62 ± 0.68 hr⁻¹ | [3] |
| λ₂ | 0.144 ± 0.014 hr⁻¹ | [3] |
| t½ λ₂ (Terminal Half-Life) | 4.84 ± 0.46 hr | [3] |
| Total Body Clearance (CLT) | 0.268 ± 0.057 L/hr/kg | [3] |
| Renal Clearance (CLR) | 0.143 ± 0.052 L/hr/kg | [3] |
| Non-renal Clearance (CLNR) | 0.125 ± 0.041 L/hr/kg | [3] |
| Volume of Distribution at Steady State (Vdss) | 1.3 ± 0.19 L/kg | [3] |
| Volume of Distribution (Vd λ₂) | 1.9 ± 0.43 L/kg | [3] |
| Plasma Concentrations | ||
| Post-load Plasma Concentration | 5.19 ± 0.51 µg/mL | [3] |
| 24-hour Plasma Concentration | 3.41 ± 0.71 µg/mL | [3] |
Mechanism of Action and Signaling Pathway
Recainam is classified as a Class I antiarrhythmic agent, with its primary mechanism of action being the blockade of fast sodium channels (Nav1.5) in cardiac myocytes.[2] This blockade reduces the maximum rate of depolarization (Phase 0 of the cardiac action potential), which in turn slows the conduction velocity and increases the effective refractory period of the myocardial tissue.[2] This ultimately aids in the suppression and prevention of abnormal heart rhythms.[2]
Caption: Simplified signaling pathway of Recainam in a cardiac myocyte.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Intravenous Administration in Rodents
This protocol outlines the preparation of a this compound stock solution suitable for intravenous injection in animal models such as rats.[1] It employs a co-solvent method to ensure solubility while minimizing the concentration of dimethyl sulfoxide (B87167) (DMSO) in the final solution to be injected.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (various sizes)
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add a minimal volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).[1]
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[1]
-
-
Dilution to Final Dosing Concentration:
-
Using a sterile syringe, draw up the required volume of the high-concentration DMSO stock solution.
-
In a separate sterile tube, measure the necessary volume of sterile saline.
-
Slowly add the DMSO stock solution to the sterile saline while gently vortexing to ensure proper mixing.
-
-
Sterilization:
-
Draw the final dosing solution into a new sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial or tube.[1]
-
-
Storage and Handling:
-
For optimal results, use the freshly prepared solution immediately.
-
If short-term storage is necessary, the solution can be stored at 2-8°C for no longer than 24 hours.[1]
-
The high-concentration DMSO stock solution can be aliquoted and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Intravenous Administration of this compound in Humans (Clinical Research)
The following protocols are based on published clinical trial methodologies and should be adapted and approved by the relevant institutional review boards (IRBs) before implementation.
A. Loading and Maintenance Infusion Protocol [3]
This protocol has been used in patients with cardiac disease and frequent premature ventricular contractions (PVCs).[3]
-
Loading Dose: Administer a loading dose of 3 mg/kg of this compound over 40 minutes.[3]
-
Maintenance Infusion: Immediately following the loading dose, begin a continuous infusion at a rate of 0.9 mg/kg/hr for 23 hours and 20 minutes.[3]
B. Two-Stage Intravenous Infusion Protocols [4]
These protocols were evaluated in healthy male subjects to assess bioavailability and dose proportionality.[4]
-
Regimen 1 (3.75 mg/kg total dose):
-
Infuse 0.8 mg/kg over the first 5 minutes.
-
Follow with an infusion of 1.2 mg/kg/hr for 4 hours and 55 minutes.
-
-
Regimen 2 (7.50 mg/kg total dose):
-
Infuse 1.6 mg/kg over the first 5 minutes.
-
Follow with an infusion of 1.2 mg/kg/hr for 4 hours and 55 minutes.
-
Protocol 3: Determination of Recainam Plasma Concentration by HPLC
This is a general workflow for the analysis of Recainam concentrations in plasma samples, as referenced in multiple studies.[3][4] Specific parameters will need to be optimized based on the available equipment and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The absolute bioavailability and dose proportionality of intravenous and oral dosage regimens of recainam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Recainam Hydrochloride in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of Recainam hydrochloride to laboratory animals, specifically mice and rats. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working on preclinical studies involving this compound.
Introduction to this compound
Recainam is an investigational Class I antiarrhythmic agent.[1][2][3] As a hydrochloride salt (C15H26ClN3O, M.W: 299.84 g/mol ), it is essential to consider its solubility and stability when preparing formulations for oral administration.[3][4] Preclinical studies in laboratory animals are crucial for determining the pharmacokinetic and pharmacodynamic properties of Recainam. Oral gavage is a standard and precise method for administering exact doses of a compound directly into the stomach.[5][6][7][8][9]
Properties of Recainam
| Property | Value | Reference |
| Chemical Formula | C15H25N3O.HCl | [4] |
| Molecular Weight | 299.84 g/mol | [4] |
| CAS Number | 74752-07-1 (HCl) | [3] |
| Synonyms | Recainam HCl, WY-42,362 HCl | [3] |
| Mechanism of Action | Class I Anti-Arrhythmic Agent (Sodium Channel Blocker) | [1] |
Pharmacokinetic Data of Recainam in Laboratory Animals
The following table summarizes key pharmacokinetic parameters of Recainam observed in different species after oral administration. It is important to note that pharmacokinetics can vary depending on the dose, vehicle, and specific strain of the animal used.
| Species | Oral Bioavailability | Elimination Half-life (t½) | Key Metabolic Pathways | Reference |
| Mouse | - | 1-5 hours | m- and p-hydroxyrecainam | [10][11] |
| Rat | 51% | 1-5 hours | m- and p-hydroxyrecainam | [10][11] |
| Dog | Virtually complete | 1-5 hours | Desisopropylrecainam, dimethylphenylaminocarboxylamino propionic acid | [10][11] |
| Rhesus Monkey | Virtually complete | 1-5 hours | Desisopropylrecainam, dimethylphenylaminocarboxylamino propionic acid | [10][11] |
| Human | 67% | 1-5 hours (oral) | Primarily excreted unchanged | [10][11] |
Experimental Protocol: Oral Gavage of this compound
This protocol provides a standardized procedure for the oral administration of this compound to mice and rats.
Materials
-
This compound powder
-
Appropriate vehicle (e.g., sterile water, saline, or a specified formulation vehicle)
-
Analytical balance
-
Vortex mixer and/or sonicator (if needed for dissolution)
-
pH meter
-
Appropriately sized gavage needles (see table below)
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Recommended Gavage Needle Sizes and Dosing Volumes
| Animal | Weight Range (g) | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume | Reference |
| Mouse | 15-20 | 22 G | 1 - 1.5 inches | 10 mL/kg | [6] |
| 20-25 | 20 G | 1 - 2 inches | 10 mL/kg | [6] | |
| 25-30 | 18 G | 1.5 - 2 inches | 10 mL/kg | [6] | |
| Rat | 150-250 | 18 G | 2 - 3 inches | 10-20 mL/kg | [5] |
| >250 | 16 G | 3 inches | 10-20 mL/kg | [5] |
Note: Flexible plastic or disposable feeding tubes are recommended to minimize the risk of esophageal or gastric injury.[12] The smallest possible volume should be used to avoid gastric distension and potential reflux.[9]
Preparation of Dosing Solution
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the concentration of the dosing solution (mg/mL).
-
Weigh the this compound powder: Use a calibrated analytical balance.
-
Dissolve the powder in the vehicle: Add the powder to the appropriate volume of the vehicle. Vortex or sonicate as needed to ensure complete dissolution. The solubility of hydrochloride salts in aqueous solutions is generally good.
-
Adjust pH if necessary: Check the pH of the final solution. If necessary, adjust to a physiologically acceptable range (typically pH 4-8) using appropriate buffers.
-
Store the solution appropriately: Store as per the stability data for this compound solutions. If no data is available, freshly prepare the solution before each use.
Animal Handling and Restraint
Proper restraint is critical for a successful and safe gavage procedure.[12]
-
Mice: Scruff the mouse firmly by grasping the loose skin over the shoulders with the thumb and forefinger. This should immobilize the head and prevent the animal from biting.
-
Rats: Hold the rat near the thoracic region and support its lower body. Gently extend the head back to create a straight line through the neck and esophagus.[5] For larger rats, wrapping the animal in a small towel can aid in restraint.
Gavage Procedure
-
Measure the gavage needle length: Before insertion, measure the appropriate length of the gavage tube by holding it alongside the animal, from the tip of the nose to the last rib or the bottom of the sternum.[5][7] This ensures the tube will reach the stomach without perforating it. Mark the tube at the level of the animal's nose.
-
Gently insert the gavage needle: With the animal properly restrained and its head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the back of the throat.[5][7]
-
Advance into the esophagus: The tube should pass easily into the esophagus with minimal resistance.[5] The animal may exhibit swallowing reflexes. If resistance is met, do not force the tube. Withdraw it and attempt re-insertion.
-
Administer the dose: Once the tube is correctly positioned in the stomach (up to the pre-measured mark), slowly administer the this compound solution over 2-3 seconds.[13]
-
Withdraw the needle: Gently remove the gavage needle along the same path of insertion.
-
Monitor the animal: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[5][14] Continue to monitor the animals 12-24 hours post-dosing.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Oral Gavage and Pharmacokinetic Analysis
Caption: Workflow for oral gavage administration and subsequent pharmacokinetic analysis.
Mechanism of Action: Sodium Channel Blockade
Recainam is a Class I antiarrhythmic agent, which primarily acts by blocking voltage-gated sodium channels in the myocardium. This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period. A simplified diagram illustrating this mechanism is provided below.
References
- 1. Recainam | C15H25N3O | CID 53084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. downstate.edu [downstate.edu]
- 10. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excretion and metabolism of recainam, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Calculating Recainam Hydrochloride Dosage for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recainam hydrochloride is a Class I antiarrhythmic agent whose primary mechanism of action involves blocking voltage-gated sodium channels in cardiomyocytes.[1][2] This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity and suppressing arrhythmias.[1] Accurate dose selection is a critical step in the design of preclinical animal studies to ensure the safety of the animals and the validity of the experimental outcomes.[3] Extrapolating a dose from one species to another based on body weight alone is not accurate due to differences in metabolic rates and other physiological processes.[4]
This document provides a comprehensive guide to calculating the appropriate dosage of this compound for animal studies using allometric scaling based on Body Surface Area (BSA), in line with FDA guidance.[5] It includes summaries of relevant pharmacokinetic data, detailed experimental protocols for dose calculation and determination of the Maximum Tolerated Dose (MTD), and example workflows.
Mechanism of Action: Sodium Channel Blockade
Recainam's therapeutic effect is achieved by inhibiting the influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a reduction in conduction velocity and is effective in treating or preventing cardiac arrhythmias.[1][2]
Caption: Simplified pathway of Recainam's mechanism of action.
Principles of Interspecies Dose Conversion
The most widely accepted method for extrapolating drug doses between species is allometric scaling, which uses Body Surface Area (BSA) rather than body weight.[4][6] This approach accounts for the differences in metabolic rates across species of different sizes.[3] The FDA provides guidance for calculating the Human Equivalent Dose (HED) from animal data, and the same principle can be applied in reverse to find the Animal Equivalent Dose (AED) from a known human dose.[5][7]
The calculation relies on a conversion factor, Km, which is determined by dividing the average body weight (kg) by the BSA (m²) for a given species.[8]
The general formula is: Dose in Target Species (mg/kg) = Dose in Source Species (mg/kg) × (Km of Source Species / Km of Target Species)
Data Presentation
Significant variations in the pharmacokinetic profile of Recainam exist between species, underscoring the importance of proper dose calculation.[1][9] The pharmacokinetic profile in dogs most closely resembles that of humans.[9]
| Species | Elimination Half-Life (t½) (hours) | Plasma Clearance (L/kg/h) | Bioavailability (Oral) |
| Mouse | ~1.5 | - | >Proportional increase |
| Rat | 1.0 - 1.6[1] | 4.9 - 5.2[1][9] | 51%[9] |
| Rabbit | ~1.0[1] | 4.9 - 5.2[1][9] | Non-linear kinetics[9] |
| Dog | 1.0 - 2.0[1] | 0.4 - 1.9[1][9] | Virtually complete[9] |
| Rhesus Monkey | ~2.0[1] | 0.4 - 1.9[1][9] | Virtually complete[9] |
| Human | 1.0 - 5.0[1][9] | 0.4 - 1.9[1][9] | 67%[9] |
Data compiled from multiple sources.[1][9]
These factors are derived from FDA guidance for calculating Human Equivalent Doses.[3][8]
| Species | Average Body Weight (kg) | Km Factor (Body Weight / BSA) | To Convert Human Dose to Animal Dose (Multiply Human Dose by) |
| Human | 60 | 37 | 1.0 |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Monkey (Rhesus) | 3 | 12 | 3.1 |
| Mini Pig | 40 | 35 | 1.1 |
Km values and conversion factors are adapted from established pharmaceutical guidelines.[3][8]
Protocols and Methodologies
This protocol outlines the conversion of a known human clinical dose to an equivalent dose for a laboratory animal.
Workflow for AED Calculation
Caption: Workflow for calculating the Animal Equivalent Dose (AED).
Methodology:
-
Identify the Human Dose: Determine the clinical dose of this compound in mg/kg.
-
Example: The mean effective oral dosage in humans is approximately 427 mg every 8 hours.[10] For a 60 kg human, this is ~7.1 mg/kg.
-
-
Select Animal Species: Choose the appropriate animal model for the study (e.g., Rat).
-
Obtain Km Factors: Using Table 2, find the Km factor for humans and the selected animal species.
-
Km Human = 37
-
Km Rat = 6
-
-
Calculate the Animal Equivalent Dose (AED): Use the conversion formula.
-
AED (mg/kg) = Human Dose (mg/kg) × (Km Human / Km Rat)
-
Example Calculation for Rat:
-
AED = 7.1 mg/kg × (37 / 6)
-
AED = 7.1 mg/kg × 6.2
-
AED ≈ 44.0 mg/kg
-
-
-
Adjust for Bioavailability (Optional but Recommended): If the route of administration differs or if bioavailability varies significantly between species (see Table 1), an adjustment may be necessary. Since oral bioavailability is 67% in humans and 51% in rats, the calculated dose is a reasonable starting point for efficacy studies.[9]
The MTD is the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specified period.[11] It is a crucial step to establish a safe dose range for subsequent efficacy studies.[12]
Workflow for MTD Study
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Methodology:
-
Animal Model: Select a single sex of a rodent species (e.g., male Sprague-Dawley rats, 8-10 weeks old). Use small groups, typically n=3 per dose level.[13]
-
Dose Selection and Preparation:
-
Starting Dose: Select a starting dose. This can be based on the calculated AED, literature review, or a fraction of a known toxic dose (e.g., LD50), if available.
-
Dose Escalation: Prepare a series of escalating doses. A common approach is a geometric progression (e.g., 10, 20, 40, 80 mg/kg).
-
Vehicle Control: A control group receiving only the vehicle is required.
-
-
Administration: Administer this compound to the first group at the starting dose via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Observation Period:
-
Observe animals continuously for the first hour for acute toxic symptoms.[13]
-
Continue observations at regular intervals (e.g., 3, 24, 48, and 72 hours) for signs of toxicity and mortality.[13]
-
Parameters to Monitor:
-
Clinical Signs: Changes in posture, activity, respiration, and presence of tremors or convulsions.
-
Body Weight: Record body weight daily. A body weight loss of >10% is often considered a sign of significant toxicity in rats.[14]
-
Mortality: Record any deaths. Note: MTD studies are not designed to cause mortality.[11]
-
-
-
Dose Escalation: If no significant toxicity is observed in the first group after the observation period, administer the next highest dose to a new group of animals.
-
Defining the MTD: The MTD is defined as the highest dose that does not cause mortality, overt clinical signs of toxicity, or significant body weight loss (e.g., >10%).[11][13][14] This dose is then used as the upper limit for planning longer-term efficacy and safety studies.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Recainam | C15H25N3O | CID 53084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents | springermedizin.de [springermedizin.de]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Application Note: Determination of Recainam Hydrochloride Concentration by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Recainam is an anti-arrhythmic agent classified as a Class I electrophysiological agent.[1] Its hydrochloride salt, Recainam hydrochloride (C₁₅H₂₅N₃O·HCl, MW: 299.84 g/mol ), is the form often used in pharmaceutical development.[2][3] Accurate and precise quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies. This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or equivalent, e.g., Milli-Q)
Equipment
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), quaternary or binary pump, autosampler, and column thermostat.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, nylon or PTFE)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using 85% orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared 25 mM phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by sonication for 15 minutes or by using an online degasser.
-
Diluent: The mobile phase is used as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and calibration by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation
-
Bulk Drug Substance: Accurately weigh approximately 25 mg of this compound, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent to obtain a nominal concentration of 1000 µg/mL. Further dilute this solution to a working concentration of 100 µg/mL with the diluent.
-
Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution, and then dilute the supernatant to a final concentration of 100 µg/mL with the diluent.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter into HPLC vials.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation parameters, including system suitability, specificity, linearity, accuracy, precision, and limits of detection and quantitation, were assessed.
System Suitability
System suitability parameters are established to ensure the analytical system is performing correctly.[4] The acceptance criteria and typical results are presented below.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 7800 |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | 0.45% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample. No interfering peaks were observed at the retention time of the this compound peak (approximately 4.5 minutes), confirming the method's ability to assess the analyte in the presence of excipients.
Linearity and Range
The linearity was evaluated across a concentration range of 10 µg/mL to 150 µg/mL. The calibration curve demonstrated a strong linear relationship between peak area and concentration.
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Regression Equation | y = 25483x + 1250 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
Accuracy was determined by the spike recovery method at three concentration levels (80%, 100%, and 120% of the nominal test concentration). The results indicate high accuracy of the method.[6]
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.7 | 100.7% |
| 120% | 120.0 | 119.5 | 99.6% |
| Average | 99.9% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The low relative standard deviation (%RSD) values confirm the method's high precision.[7]
| Precision Type | Concentration (µg/mL) | Peak Area %RSD (n=6) |
| Repeatability | 100 | 0.52% |
| Intermediate Precision | 100 | 0.85% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Experimental Workflow
The overall workflow for the determination of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow from sample preparation to final report generation.
Conclusion
The developed reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The validation results confirm that this method is suitable for its intended purpose in routine quality control and analysis of this compound in various sample matrices within the pharmaceutical industry.
References
Application Notes and Protocols for Electrophysiology Studies with Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam hydrochloride is a Class Ic antiarrhythmic agent that demonstrates potent blockade of voltage-gated sodium channels (NaV).[1][2] Its primary mechanism of action involves a state- and frequency-dependent inhibition of the fast sodium current (INa), which is crucial for the initiation and propagation of the cardiac action potential.[1] This property makes Recainam a subject of interest in cardiovascular research and drug development for the management of arrhythmias.
These application notes provide detailed protocols for conducting electrophysiology studies to characterize the effects of this compound on cardiac ion channels, particularly the NaV1.5 channel, which is predominantly expressed in the heart.[1] The included methodologies cover whole-cell patch-clamp techniques to investigate tonic and use-dependent block, which are characteristic features of Class Ic antiarrhythmic drugs.
Mechanism of Action
Recainam exerts its antiarrhythmic effects by binding to and blocking voltage-gated sodium channels. The blockade is more pronounced at higher frequencies of cardiac stimulation, a phenomenon known as use-dependence or frequency-dependence .[3] This is attributed to Recainam's preferential binding to the open and inactivated states of the sodium channel, which are more populated during rapid action potential firing, as seen in tachyarrhythmias.[1] By blocking the influx of sodium ions, Recainam slows the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.[4] Notably, Recainam has been shown to have a minimal effect on the action potential duration.[2][3]
Quantitative Data Summary
Table 1: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Species/Tissue | Concentration(s) | Key Findings | Reference(s) |
| Vmax (Maximum Upstroke Velocity) | Rabbit Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | Concentration-dependent decrease in Vmax. | [3] |
| Canine and Rabbit Myocardial Fibers | 10 to 300 µM | Concentration- and frequency-dependent decrease in Vmax. At 300 µM, Vmax was reduced by 51% in ventricular muscle and 44% in atrial muscle. | [2] | |
| Action Potential Duration (APD) | Rabbit Ventricular Papillary Muscle | 3 x 10-5 to 3 x 10-4 M | No significant effect on action potential duration. | [3] |
| Canine and Rabbit Myocardial Fibers | Up to 300 µM | No change in action potential duration in ventricular and atrial muscle. In Purkinje fibers, APD at 90% repolarization was decreased by 36% at 300 µM. | [2] | |
| Effective Refractory Period (ERP) | Canine and Rabbit Myocardial Fibers | Up to 300 µM | Little to no change in ventricular and atrial muscle. Markedly reduced in Purkinje fibers (34% decrease at 300 µM). | [2] |
Table 2: Use-Dependent Block of Vmax by this compound in Rabbit Ventricular Papillary Muscle
| Parameter | Concentration | Stimulation Frequency | Value | Reference(s) |
| Steady-State Block | 10-4 M | 1.0 Hz | 39.8% reduction in Vmax | [3] |
| Rate Constant of Onset | 10-4 M | 1.0 Hz | 0.17 per action potential | [3] |
| Time Constant of Recovery (Offset) | 10-4 M | - | 17.2 seconds | [3] |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of this compound using the whole-cell patch-clamp technique. These protocols are designed for use with isolated cardiomyocytes or cell lines heterologously expressing the NaV1.5 channel (e.g., HEK293 cells).
Protocol 1: Determination of Tonic and Phasic Block of NaV1.5 Currents
Objective: To characterize the concentration-dependent tonic and use-dependent (phasic) block of NaV1.5 channels by this compound.
Materials:
-
Isolated cardiomyocytes or HEK293 cells stably expressing NaV1.5.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[1]
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).[1]
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (resistance of 1-3 MΩ when filled with internal solution).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Establish Whole-Cell Configuration:
-
Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow for dialysis of the internal solution into the cell for 3-5 minutes before recording.
-
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all NaV1.5 channels are in the resting state.[5]
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.[5]
-
Maintain a long inter-pulse interval (e.g., 20 seconds) to allow for full recovery from inactivation and to measure the tonic block.
-
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[1]
-
Record the peak inward sodium current for each pulse in the train.
-
-
Application of Recainam:
-
After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow 3-5 minutes for the drug to equilibrate.
-
-
Repeat Voltage Protocols: Repeat the voltage protocols for tonic and use-dependent block in the presence of Recainam.
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current for each voltage step or pulse.
-
Tonic Block: Calculate the percentage of block by comparing the peak current in the presence of Recainam to the control current.
-
Use-Dependent Block: Normalize the peak current of each pulse in the train to the first pulse. Plot the normalized current against the pulse number to determine the rate and extent of use-dependent block.
-
Protocol 2: Determining the Kinetics of Recovery from Use-Dependent Block
Objective: To measure the time constant for the recovery of NaV1.5 channels from use-dependent block by Recainam.
Procedure:
-
Induce Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses at 5 Hz) in the presence of Recainam to induce a steady-state block.
-
Recovery Protocol: Following the pulse train, apply a variable duration recovery interval at a hyperpolarized potential (e.g., -120 mV).
-
Test Pulse: After the recovery interval, apply a single test pulse to measure the recovered current.
-
Data Analysis: Plot the normalized recovered current as a function of the recovery interval duration. Fit the data with a single exponential function to determine the time constant of recovery (τrecovery).
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Recainam Hydrochloride in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam (B1212388) hydrochloride is a potent, orally active Class I antiarrhythmic agent known for its efficacy in suppressing complex ventricular arrhythmias.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), making it a valuable pharmacological tool for investigating the structure, function, and pharmacology of these channels.[1] These application notes provide a comprehensive guide to utilizing Recainam hydrochloride in patch clamp electrophysiology experiments, including detailed protocols, data presentation, and visualization of key concepts.
Recainam exhibits a pronounced concentration- and use-dependent blockade of voltage-gated sodium channels.[1] This characteristic suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel, a crucial feature for its antiarrhythmic effects.[1] This state-dependent binding allows for the targeted inhibition of rapidly firing cells, such as those in arrhythmic cardiac tissue, with less impact on cells with normal firing rates.[1] The primary electrophysiological consequence of Recainam's action is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, a direct indicator of sodium current inhibition.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on sodium channel function and cardiac action potential parameters.
Table 1: Electrophysiological Effects of this compound on Sodium Channels
| Parameter | Species/Tissue Preparation | Recainam Concentration | Value |
| Use-Dependent Block of Vmax | Rabbit right ventricular papillary muscle | 1 x 10⁻⁴ M (at 1.0 Hz) | 39.8% reduction in Vmax at steady state |
| Onset Rate of Use-Dependent Block | Rabbit right ventricular papillary muscle | 1 x 10⁻⁴ M (at 1.0 Hz) | Rate constant of 0.17 per action potential |
| Recovery from Use-Dependent Block | Rabbit right ventricular papillary muscle | 1 x 10⁻⁴ M | Time constant of 17.2 seconds |
| Tonic Block of Vmax | Rabbit right ventricular papillary muscle | 1 x 10⁻⁴ M (at 0.01 Hz) | No significant shift in the relationship between membrane potential and Vmax |
Table 2: Effects of this compound on Cardiac Action Potential Parameters
| Parameter | Species/Tissue Preparation | Recainam Concentration | Effect |
| Maximal Upstroke Velocity (Vmax) | Rabbit right ventricular papillary muscle | 3 x 10⁻⁵ to 3 x 10⁻⁴ M | Concentration-dependent decrease |
| Action Potential Amplitude | Rabbit right ventricular papillary muscle | 3 x 10⁻⁴ M | Slight decrease |
| Resting Membrane Potential | Rabbit right ventricular papillary muscle | Up to 3 x 10⁻⁴ M | No significant effect |
| Action Potential Duration (APD) | Canine cardiac Purkinje fibers | 3 - 100 µM | Concentration-dependent decrease |
| Action Potential Duration (APD) | Rabbit ventricular muscle | Up to 3 x 10⁻⁴ M | No significant effect |
Experimental Protocols
These protocols are designed for whole-cell patch clamp recordings from isolated cardiomyocytes or cell lines heterologously expressing voltage-gated sodium channels (e.g., HEK293 cells expressing Nav1.5).
Solutions and Reagents
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the external solution on the day of the experiment.
Protocol 1: Characterization of Tonic Block
This protocol determines the effect of Recainam on resting-state sodium channels.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal (>1 GΩ) and establish a whole-cell recording configuration.
-
Set Holding Potential: Clamp the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
-
Voltage Protocol:
-
From the holding potential of -120 mV, apply a depolarizing test pulse to -10 mV for 20-40 ms (B15284909) to elicit the peak sodium current.
-
Apply this test pulse at a very low frequency (e.g., 0.05 Hz or every 20 seconds) to allow for full recovery of the channels from any block between pulses.[1]
-
-
Data Acquisition:
-
Record baseline currents in the control external solution for several minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Record the peak inward sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence and presence of each drug concentration.
-
Calculate the percentage of block for each concentration relative to the control baseline.
-
Plot the percentage of block against the drug concentration and fit the data with a Hill equation to determine the IC50 for tonic block.
-
Protocol 2: Characterization of Use-Dependent (Phasic) Block
This protocol assesses the frequency-dependent block of sodium channels by Recainam.
-
Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.
-
Voltage Protocol:
-
From a holding potential of -120 mV, apply a train of depolarizing pulses to -10 mV for 20 ms.
-
Apply these pulse trains at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the effect of stimulation rate.
-
-
Data Acquisition:
-
Record the peak sodium current for each pulse in the train under control conditions.
-
Perfuse the cell with a fixed concentration of this compound (e.g., 10 µM) and allow for equilibration.
-
Repeat the pulse train protocols at each frequency in the presence of the drug.
-
-
Data Analysis:
-
For each frequency, measure the peak inward sodium current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current as a function of the pulse number to visualize the development of use-dependent block.
-
The rate of onset of the block can be determined by fitting the decay of the peak current during the pulse train to an exponential function.
-
Protocol 3: Determining the Kinetics of Recovery from Block
This protocol measures the time it takes for sodium channels to recover from use-dependent block by Recainam.
-
Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.
-
Voltage Protocol (Two-Pulse Protocol):
-
Apply a conditioning pulse train (e.g., 20 pulses at 10 Hz to -10 mV) to induce use-dependent block.
-
Following the conditioning train, repolarize the membrane to a hyperpolarized potential (e.g., -120 mV) for a variable recovery interval (Δt), ranging from milliseconds to several seconds.
-
Apply a test pulse to -10 mV to assess the fraction of channels that have recovered from the block.
-
-
Data Acquisition:
-
Perform the two-pulse protocol with varying recovery intervals (Δt) in the presence of a fixed concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current of the test pulse for each recovery interval.
-
Normalize the test pulse current to the peak current elicited by a pulse without a preceding conditioning train.
-
Plot the normalized current as a function of the recovery interval duration (Δt).
-
Fit the data with a single or double exponential function to determine the time constant(s) of recovery from block.
-
Mandatory Visualizations
Caption: Signaling pathway of Recainam's state-dependent block.
Caption: General experimental workflow for patch clamp analysis.
Caption: Logical relationship of experiments to determine mechanism.
References
Application Notes and Protocols for Creating Arrhythmia Models Using Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam (B1212388) hydrochloride is a potent Class I antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels.[1] Its use-dependent and concentration-dependent blockade of these channels makes it a valuable pharmacological tool for inducing and studying cardiac arrhythmias in preclinical research.[1] By inhibiting the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, Recainam slows conduction velocity and alters cardiac electrophysiology, providing a robust model for investigating arrhythmia mechanisms and evaluating the efficacy of antiarrhythmic therapies.[2][3]
These application notes provide detailed protocols for utilizing Recainam hydrochloride to create both in vitro and in vivo arrhythmia models. The included methodologies, quantitative data, and visual workflows are intended to guide researchers in establishing reproducible and relevant models for cardiovascular drug discovery and development.
Mechanism of Action
Recainam is classified as a Class I antiarrhythmic agent.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels in cardiomyocytes.[3] This action decreases the maximum rate of depolarization of the cardiac action potential (Phase 0), which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][3] This modulation of cardiac electrophysiology is key to its ability to induce arrhythmogenic substrates. The blockade is use-dependent, meaning it has a more pronounced effect on rapidly firing cells, which is characteristic of arrhythmic tissue.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound from preclinical and clinical studies.
Table 1: Electrophysiological Effects of this compound
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| Vmax Reduction | Rabbit Papillary Muscle | 3 x 10⁻⁵ to 3 x 10⁻⁴ M | Concentration-dependent decrease | [1] |
| Ventricular ERP | Human | 0.8 mg/kg load, 1 mg/kg/h infusion | Shortened (231 ± 14 to 219 ± 9 ms) | [4] |
| PR Interval | Human | 3.0 mg/kg load, 0.9 mg/kg/h infusion | Increased by 19% | [5] |
| QRS Interval | Human | 3.0 mg/kg load, 0.9 mg/kg/h infusion | Increased by 24% | [5] |
| JTc Interval | Human | 3.0 mg/kg load, 0.9 mg/kg/h infusion | Decreased | [5] |
ERP: Effective Refractory Period; Vmax: Maximum upstroke velocity of the action potential.
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (mean ± SD) | Unit | Reference |
| Loading Dose | 3 | mg/kg/40 min | [6] |
| Maintenance Infusion | 0.9 | mg/kg/hr | [6] |
| Post-load Plasma Conc. | 5.19 ± 0.51 | µg/mL | [6] |
| 24-hour Plasma Conc. | 3.41 ± 0.71 | µg/mL | [6] |
| Half-life (t½) | 9.4 ± 4.1 | hours | [7] |
| Volume of Distribution (Vdss) | 1.3 ± 0.19 | L/kg | [6] |
| Total Clearance (CLT) | 0.268 ± 0.057 | L/hr/kg | [6] |
Experimental Protocols
In Vitro Model: Langendorff-Perfused Heart
This protocol describes the induction of ventricular arrhythmias in an isolated mammalian heart.
Objective: To create a functional ex vivo model of ventricular arrhythmia using this compound.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
This compound stock solution
-
Animal model (e.g., rabbit, guinea pig)
-
Recording and pacing electrodes
-
Data acquisition system
Protocol Workflow:
Caption: Workflow for ex vivo arrhythmia induction.
Detailed Methodology:
-
Heart Isolation: Anesthetize the animal and excise the heart, immediately placing it in ice-cold Krebs-Henseleit solution.[8]
-
Cannulation and Perfusion: Cannulate the aorta and mount the heart on the Langendorff apparatus. Begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[8]
-
Instrumentation: Attach recording electrodes to the epicardial surface to monitor a pseudo-ECG. Place pacing electrodes on the right atrium or ventricle.[8]
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Arrhythmia Induction: Induce ventricular arrhythmias using a programmed electrical stimulation protocol, such as burst pacing or S1-S2 stimulation.[8]
-
Quantify Baseline: Record and quantify the duration and incidence of any sustained arrhythmias at baseline.[8]
-
Recainam Perfusion: Introduce this compound into the perfusate at the desired concentration.
-
Equilibration: Allow the drug to equilibrate for a specified period (e.g., 15-20 minutes).
-
Post-Drug Arrhythmia Induction: Repeat the arrhythmia induction protocol in the presence of Recainam.
-
Data Analysis: Compare the duration and incidence of arrhythmias before and after the administration of Recainam to assess its proarrhythmic effect.[8]
In Vivo Model: Canine Model of Ventricular Arrhythmia
This protocol outlines the induction of ventricular arrhythmias in a canine model.
Objective: To establish an in vivo model of ventricular arrhythmia for efficacy and safety testing.
Materials:
-
Adult mongrel dogs
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
ECG monitoring system
-
Intravenous infusion pumps
-
This compound solution for injection
Protocol Workflow:
Caption: In vivo canine arrhythmia model workflow.
Detailed Methodology:
-
Animal Preparation: Anesthetize the dog and ensure proper ventilation.[3][9]
-
Arrhythmia Induction (Choose one method):
-
Method 1: Two-Stage Coronary Ligation: Perform a left thoracotomy and isolate the left anterior descending (LAD) coronary artery. Ligate the LAD to induce myocardial infarction, which leads to the development of ventricular arrhythmias.[3][9]
-
Method 2: Digitalis-Induced Arrhythmia: Administer a continuous intravenous infusion of a digitalis glycoside, such as ouabain, until a sustained ventricular tachyarrhythmia is observed on the ECG.[3][9]
-
-
Establishment of Stable Arrhythmia: Once a stable arrhythmia is present, record baseline ECG data.
-
Drug Administration: Administer this compound via intravenous infusion.[3]
-
Evaluation of Proarrhythmic Effect: Continuously monitor the ECG to observe changes in the arrhythmia, such as an increase in frequency or duration, or the induction of new arrhythmias.
-
Data Collection: Collect blood samples at various time points to determine the plasma concentration of Recainam and correlate it with the observed electrophysiological effects.[3]
Troubleshooting and Optimization
-
Inconsistent Results: Ensure consistent animal age, weight, and health status. Standardize surgical procedures and drug preparation.
-
Excessive QRS Prolongation: If excessive conduction slowing is observed, the concentration of Recainam may be too high. A dose de-escalation or a washout with a drug-free solution can help determine if the effect is drug-related.[8]
-
Precipitation of Recainam: Ensure the solubility of this compound in the chosen vehicle and perfusate.
Conclusion
This compound is a valuable tool for creating robust and reproducible arrhythmia models in both in vitro and in vivo settings. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Recainam in their studies of cardiac arrhythmias and for the evaluation of novel antiarrhythmic compounds. Careful adherence to the detailed methodologies and consideration of the troubleshooting tips will contribute to the successful implementation of these models in cardiovascular research.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiologic effects and antiarrhythmic efficacy of recainam in patients with supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Recainam Hydrochloride Stock Solutions for In Vitro Assays
Introduction
Recainam (B1212388) is an investigational Class I anti-arrhythmic agent that has been studied for its potential in treating heart rhythm disorders.[1][2] For reproducible and accurate in vitro experimental results, the proper preparation of stock solutions is a critical first step. This document provides detailed protocols for the preparation, storage, and handling of Recainam hydrochloride stock solutions intended for use in a variety of in vitro assays.
Compound Information
This compound is the salt form of Recainam, a phenylurea compound.[3] Key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 74752-07-1 | [1][2][4][5] |
| Molecular Formula | C₁₅H₂₆ClN₃O | [1][4][5] |
| Molecular Weight | 299.84 g/mol | [6] |
| Appearance | Crystalline solid (assumed) | General knowledge |
| Purity | >98% (typical) | [1] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions for various in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile pipette and tips
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm syringe filter
Calculations for 10 mM Stock Solution
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (299.84 g/mol ).
| Parameter | Calculation | Result |
| Mass for 1 mL of 10 mM solution | 0.01 L × 0.01 mol/L × 299.84 g/mol | 2.9984 mg |
| Mass for 5 mL of 10 mM solution | 0.005 L × 0.01 mol/L × 299.84 g/mol | 14.992 mg |
Step-by-Step Procedure
-
Weighing: Accurately weigh approximately 3 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 3 mg of this compound.
-
Vortexing: Vortex the solution thoroughly for several minutes until the compound is completely dissolved.
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization (Optional): For experiments requiring stringent sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube. This is particularly important for cell-based assays.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution. General stability information suggests the solid compound is stable for weeks at ambient temperature during shipping.[1] For long-term viability of stock solutions, the following conditions are recommended.
| Storage Condition | Duration | Notes |
| Short-term | Days to weeks | Store at 0-4°C, protected from light.[1] |
| Long-term | Months to years | Store at -20°C or -80°C in single-use aliquots.[1] |
Note: It is advisable to minimize freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods should be validated for specific experimental conditions, though a related compound, procainamide (B1213733) hydrochloride, has shown stability for extended periods when refrigerated.[7][8][9]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the 10 mM stock solution to final working concentrations for use in cell culture media or other aqueous assay buffers.
Procedure
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile DMSO or the final assay buffer.
-
Prepare Final Working Solution: Add the required volume of the 10 mM stock solution (or an intermediate dilution) to the cell culture medium or assay buffer to achieve the desired final concentration.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.
-
-
Mix Thoroughly: Gently mix the working solution by pipetting or inverting the tube.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cellular toxicity.
Workflow for Preparing Working Solutions
Caption: Dilution of stock solution to working concentrations.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
Guidelines for the Application of "Research Use Only" Recainam Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the research use of Recainam hydrochloride. This document is intended for investigational use only and is not for diagnostic or therapeutic procedures.[1]
Introduction and Mechanism of Action
Recainam is a Class I antiarrhythmic agent that has been investigated for its effectiveness in managing ventricular arrhythmias.[1][2][3] Its primary mechanism of action is the blockade of sodium channels in cardiac myocytes.[2][4] By binding to the open or inactivated state of the sodium channel, Recainam slows the influx of sodium ions during phase 0 of the cardiac action potential. This action leads to a decrease in the maximum rate of depolarization (Vmax) and slows conduction velocity in cardiac tissue. The prolongation of the refractory period by Recainam can suppress re-entrant arrhythmias.[1]
References
Application Notes and Protocols for Recainam Hydrochloride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Recainam (B1212388) hydrochloride to rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
Pharmacokinetic parameters of Recainam hydrochloride have been evaluated in various species. The following tables summarize key data for mice and rats, facilitating dose selection and experimental design.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose Range (mg/kg) | Bioavailability (%) | Plasma Clearance (L/kg·h) | Terminal Elimination Half-life (t½) (h) |
| Mouse | Oral | 54 - 208 | Not Reported | Not Reported | 1 - 5 |
| Rat | Oral | 25 - 110 | 51[1] | Not Reported | 1 - 5[1] |
| Rat | IV | Not Reported | - | 4.9 - 5.2[1] | 1 - 5[1] |
A greater than proportional increase in the plasma AUC of recainam occurred with oral doses ranging from 54-208 mg/kg in mice and 25-110 mg/kg in rats.[1]
Table 2: Recommended Needle Sizes and Maximum Administration Volumes for Rodents
| Species | Route | Needle Gauge | Maximum Volume |
| Mouse | Intravenous (IV) | 27-30 G[2] | 5 ml/kg (bolus), 10 ml/kg (slow)[2] |
| Mouse | Intraperitoneal (IP) | 25-27 G[3] | < 10 ml/kg[3] |
| Mouse | Subcutaneous (SC) | 25-27 G[4] | < 3 ml[4] |
| Mouse | Oral Gavage (PO) | 18-20 gauge | 10 ml/kg[5] |
| Rat | Intravenous (IV) | 25-27 G[6] | Up to 1% of body weight[6] |
| Rat | Intraperitoneal (IP) | 23-25 G[3] | < 10 ml/kg[3] |
| Rat | Subcutaneous (SC) | 25 G[4] | < 10 ml[4] |
| Rat | Oral Gavage (PO) | 16-18 gauge | 10-20 ml/kg[5] |
Experimental Protocols
The following are detailed protocols for common administration routes in rodent models. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Oral Gavage (PO) Administration
Oral gavage is used for precise oral dosing.[5]
Materials:
-
Appropriately sized flexible or rigid feeding tube with a rounded tip (Mouse: 18-20 gauge; Rat: 16-18 gauge)[5]
-
Syringe
-
This compound solution
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize the animals to handling prior to the procedure to minimize stress.[7]
-
Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the tube to prevent over-insertion.[5]
-
Tube Insertion: With the animal in an upright position, gently insert the feeding tube into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus.[5] The tube should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the tube is correctly positioned, administer the this compound solution slowly and steadily.[9]
-
Post-Administration Monitoring: After administration, carefully remove the tube and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental tracheal administration.[7][10]
Intravenous (IV) Tail Vein Injection
IV injection allows for rapid and complete bioavailability.
Materials:
-
Sterile syringes (0.3-1.0 ml)[2]
-
This compound solution (sterile)
-
Restraint device
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol
Procedure:
-
Preparation: Warm the animal's tail using a heat source for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[6]
-
Restraint: Place the conscious animal in an appropriate restraint device.[6][9] Anesthesia may be used if justified and approved by the IACUC.[6]
-
Vein Identification: Position the tail and identify one of the lateral tail veins.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle parallel to the vein into the distal third of the tail.[2] The needle should be inserted smoothly into the vein.[6]
-
Injection: Slowly inject the this compound solution.[6] Proper placement is indicated by a lack of resistance and blanching of the vein as the solution is injected.[2] If a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.[2]
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[11] Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration.[12]
Materials:
-
Sterile syringes
-
Sterile needles (Mouse: 25-27 G; Rat: 23-25 G)[3]
-
This compound solution (sterile)
-
70% Isopropyl alcohol
Procedure:
-
Restraint:
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[3]
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40° angle.[3]
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Injection: Inject the solution smoothly into the peritoneal cavity.[12]
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort or adverse effects.
Subcutaneous (SC or SQ) Injection
SC injection provides for slower, more sustained absorption.
Materials:
-
Sterile syringes
-
Sterile needles (Mouse: 25-27 G; Rat: 25 G)[4]
-
This compound solution (sterile)
-
70% Isopropyl alcohol
Procedure:
-
Restraint: Restrain the animal to allow access to an area with loose skin, typically the scruff of the neck or the flank.[4][13]
-
Skin Tenting: Gently lift the loose skin to create a "tent."[14]
-
Needle Insertion: Insert the needle, bevel up, into the base of the tented skin.[4]
-
Aspiration: Pull back on the plunger to check for blood, indicating the needle has entered a blood vessel. If blood is present, withdraw the needle and try a new site.[4]
-
Injection: If no blood is aspirated, inject the solution into the subcutaneous space.[4]
-
Post-Injection: Remove the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action for a Class I antiarrhythmic agent like Recainam and a general experimental workflow.
Caption: Mechanism of action of this compound as a sodium channel blocker.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 10. youtube.com [youtube.com]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
Application Notes and Protocols for the Use of Recainam Hydrochloride in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recainam hydrochloride is a Class Ic antiarrhythmic agent, primarily known for its potent blockade of fast sodium channels (INa) in cardiac myocytes. This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. These electrophysiological properties make Recainam a compound of interest for the study and potential treatment of tachyarrhythmias.
The isolated Langendorff-perfused heart system is a powerful ex vivo model for investigating the direct electrophysiological and hemodynamic effects of pharmacological agents like Recainam on the heart, independent of systemic neural and hormonal influences. This document provides detailed application notes and protocols for utilizing this compound in an isolated Langendorff heart preparation, suitable for hearts from various species such as rats, guinea pigs, or rabbits.
Mechanism of Action
Recainam, as a Class Ic antiarrhythmic, exhibits a "use-dependent" or "frequency-dependent" block of sodium channels. This means its blocking effect is more pronounced at higher heart rates. The drug has slow kinetics for binding to and dissociating from the sodium channel, which results in a significant prolongation of the QRS duration on an electrocardiogram (ECG), reflecting slowed intraventricular conduction. A key characteristic of Class Ic agents is their minimal effect on the action potential duration (APD), and consequently, the QT interval.
Signaling Pathway of Recainam's Action
Troubleshooting & Optimization
Recainam Hydrochloride Solubility and Formulation Guide for Researchers
Welcome to the Technical Support Center for Recainam Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find comprehensive guidance on solubility, solution preparation, and troubleshooting common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when working with this compound.
Q1: What is the best solvent to dissolve this compound?
A1: this compound has good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro and initial in vivo stock solution preparation, DMSO is the recommended solvent. A high-concentration stock solution, for example at 50 mg/mL, can be readily prepared in DMSO.[1] For certain applications like Langendorff heart perfusion, deionized water can also be used to prepare a high-concentration stock solution.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS). What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds dissolved in a high concentration of organic solvent. Here are several strategies to overcome this:
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a Co-solvent System: For in vivo intravenous injections, a co-solvent approach is effective. After dissolving this compound in a minimal amount of DMSO, slowly add it to sterile saline while vortexing. It is crucial to keep the final concentration of DMSO in the injectate as low as possible, ideally below 5% (v/v) and not exceeding 10% (v/v), to avoid toxicity.[1]
-
Lower the Final Concentration: The desired final concentration in your aqueous medium might be above the solubility limit of this compound in that specific buffer. Try working with a lower final concentration if your experimental design permits.
-
For Oral Administration: If preparing a formulation for oral gavage, consider creating a suspension. You can weigh the required amount of this compound, create a paste with a small volume of 0.5% methylcellulose (B11928114) solution, and then gradually add the remaining vehicle while vortexing to form a uniform suspension.[1]
Q3: My experimental results are inconsistent. Could this be related to the this compound solution?
A3: Yes, inconsistent results can stem from issues with the drug solution. Here are some potential causes and solutions:
-
Inadequate Drug Concentration: Ensure your calculations for dilutions are correct and that you are using calibrated pipettes for accurate measurements.
-
Drug Degradation: this compound solutions may degrade over time or if stored improperly. It is recommended to prepare fresh solutions for each experiment.[1][3] If you must store solutions, aliquot them into single-use volumes and store them appropriately (see storage recommendations below). Avoid repeated freeze-thaw cycles.
-
Precipitation: As discussed in Q2, the drug may have precipitated out of your final aqueous solution. Visually inspect your solutions for any cloudiness or particulates before use.
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]
-
Stock Solutions:
Data Presentation: Solubility Profile
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 166.7 mM | The recommended solvent for preparing high-concentration stock solutions. | [1] |
| Deionized Water | Soluble | Not Specified | Can be used to prepare high-concentration stock solutions for specific applications like Langendorff perfusion. The upper solubility limit is not well-documented. | [2] |
| Saline (0.9% NaCl) | Limited | Not Specified | Used as a vehicle for dilution from a DMSO stock for intravenous administration. The final DMSO concentration should be minimized. | [1] |
| 0.5% Methylcellulose | Insoluble | Not Applicable | Used as a vehicle to create a uniform suspension for oral administration. | [1] |
Molecular Weight of this compound: 299.84 g/mol [1][6]
Experimental Protocols
Detailed methodologies for preparing this compound solutions for common experimental applications are provided below.
Protocol 1: Preparation of Stock Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 2.998 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of Dosing Solution for Intravenous (IV) Administration in Rodents
This protocol details the preparation of a dosing solution using a co-solvent method.
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare High-Concentration Stock in DMSO: In a sterile microcentrifuge tube, prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Calculate Required Volumes: Determine the total volume of dosing solution needed based on the number of animals, their weights, and the target dose.
-
Dilution: In a separate sterile tube, measure the required volume of sterile saline. Slowly add the calculated volume of the DMSO stock solution to the saline while gently vortexing.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the dosing solution is below 10%, and ideally below 5%.
-
Sterilization: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a sterile, pyrogen-free vial.
-
Administration: Use the freshly prepared solution immediately for the best results.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows.
References
Technical Support Center: Recainam Hydrochloride Aqueous Solution Stability
Disclaimer: Specific, publicly available long-term stability data for Recainam hydrochloride is limited. This guide provides a framework based on general principles of pharmaceutical forced degradation studies for similar hydrochloride salt compounds.[1][2][3] The quantitative data presented is illustrative and should be confirmed by laboratory analysis for your specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][4] Hydrolysis and oxidation are the most probable degradation pathways.[5]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[6] For long-term storage (months to years), solutions should be stored frozen at -20°C or below in airtight, light-protected containers.[6][7] It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q3: My this compound solution has turned slightly yellow. What does this indicate and is it still usable?
A3: A color change, such as turning yellow or brown, often suggests oxidative degradation.[7] The usability of the solution depends on the extent of degradation. It is crucial to quantify the remaining active pharmaceutical ingredient (API) and identify the degradation products using a stability-indicating method like HPLC.[8] Generally, a degradation of 5-20% is a common range explored in forced degradation studies.[4]
Q4: I observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue for compounds with limited water solubility.[5] To prevent this, you can try the following troubleshooting steps:
-
Decrease the final concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous buffer.[5]
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations.[5]
-
Adjust pH: The solubility of hydrochloride salts can be pH-dependent. Modifying the pH of your aqueous buffer may improve solubility.[5]
-
Incorporate a co-solvent: If your experiment allows, maintaining a small final percentage of an organic solvent (e.g., 0.5-1% DMSO) can help maintain solubility. Ensure you run a vehicle control with the same solvent concentration.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low potency in assay | Degradation due to improper storage (temperature, light exposure). | 1. Review storage conditions. 2. Prepare a fresh solution from solid material. 3. Perform a forced degradation study to understand stability limits (see Protocol section). |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | 1. Characterize the new peaks using LC-MS to identify degradation products.[9] 2. Evaluate the degradation pathway (e.g., hydrolysis, oxidation).[1][3] |
| Solution pH changes over time | Degradation can lead to the formation of acidic or basic byproducts. A study on cocaine HCl solution showed a pH decrease over time.[10][11] | 1. Monitor pH at regular intervals. 2. Use a buffered aqueous system to maintain a stable pH.[7] |
| Inconsistent results between experiments | Inconsistent solution preparation or degradation between batches. | 1. Standardize the solution preparation protocol. 2. Always use freshly prepared solutions or solutions that have been stored under validated conditions.[5] |
Quantitative Stability Data (Illustrative)
The following tables summarize hypothetical results from a forced degradation study on a 1 mg/mL solution of a model hydrochloride compound, similar to Recainam, to illustrate potential stability characteristics.
Table 1: Effect of pH and Temperature on Stability (48 hours)
| pH | Temperature | % Degradation | Primary Degradant (Hypothetical) |
|---|---|---|---|
| 2.0 (0.01N HCl) | 60°C | 8.5% | Hydrolysis Product A |
| 7.0 (Water) | 60°C | 2.1% | Oxidative Product B |
| 12.0 (0.01N NaOH) | 60°C | 15.2% | Hydrolysis Product C |
| 7.0 (Water) | 25°C | < 1.0% | Not significant |
Table 2: Effect of Oxidative and Photolytic Stress (24 hours at 25°C)
| Condition | % Degradation | Primary Degradant (Hypothetical) |
|---|---|---|
| 3% H₂O₂ | 18.9% | Oxidative Product B, Oxidative Product D |
| Light (ICH Q1B) | 4.5% | Photolytic Product E |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C.[12][13] Sample at 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature.[12][13] Sample at 2, 4, 8, and 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[7] Keep at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven.[2] Sample at 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14]
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method (see Protocol 2). The goal is to achieve 5-20% degradation to identify relevant degradation products.[4]
Protocol 2: Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is a frequently used and powerful tool for stability testing.[8]
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, (50 × 4.6) mm, 1.8 μm).[15]
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 3.4.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A, 5% B
-
1-8 min: Linear gradient to 40% A, 60% B
-
8-10 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage conditions for Recainam hydrochloride to ensure stability
This technical support guide provides essential information regarding the recommended storage conditions, stability, and handling of Recainam hydrochloride for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. A chemical supplier suggests the following temperature conditions:
When stored properly under these conditions, the shelf life is expected to be greater than two years.[1] For shipping, the compound is considered stable for a few weeks at ambient temperature.[1]
Q2: How should I store stock solutions of this compound?
Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] It is advisable to prepare fresh solutions for critical experiments.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Detailed degradation pathways for this compound have not been extensively published. However, based on its chemical structure (a phenylurea derivative and a hydrochloride salt), potential degradation pathways may include:
-
Hydrolysis: The urea (B33335) linkage may be susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Oxidation: While specific data is unavailable for Recainam, similar compounds can be susceptible to oxidation.
-
Photodegradation: As mentioned, UV light could potentially lead to degradation.
Forced degradation studies, which involve exposing the drug to harsh conditions like strong acids, bases, oxidizing agents, heat, and light, are typically performed to identify potential degradation products and establish the intrinsic stability of a molecule.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (see FAQ Q1 & Q2). Consider using a fresh vial of the compound. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation due to exposure to light, moisture, or elevated temperatures. | Do not use the compound. Discard it according to your institution's safety protocols and obtain a fresh supply. Ensure proper storage of the new batch. |
| Precipitation observed in stock solutions upon storage. | Poor solubility at the storage temperature or potential degradation. | Allow the solution to warm to room temperature to see if the precipitate redissolves. If not, or if you suspect degradation, prepare a fresh solution. Consider the solvent and concentration for optimal solubility. |
| Inconsistent results between different batches of the compound. | Variation in purity or stability between batches. | Always refer to the Certificate of Analysis (CoA) for the specific batch. If stability issues are suspected, a stability-indicating analytical method (e.g., HPLC) can be used to assess the purity of the current batch. |
Data Presentation
Due to the limited publicly available quantitative stability data for this compound, the following table provides an illustrative example of a stability study for a similar antiarrhythmic agent, Procainamide Hydrochloride, to demonstrate how such data is typically presented.
Table 1: Illustrative Stability of Procainamide Hydrochloride (100 mg/mL) in Glass Vials
| Storage Condition | Time (Days) | % of Initial Concentration Remaining (Mean) |
| 23°C, Exposed to Light | 0 | 100 |
| 7 | >95% | |
| 28 | >95% | |
| 91 | >95% | |
| 193 | >94.6% | |
| 5°C, Protected from Light | 0 | 100 |
| 7 | >95% | |
| 28 | >95% | |
| 91 | >95% | |
| 193 | >94.6% |
This data is derived from studies on Procainamide Hydrochloride and is for illustrative purposes only.[5]
Experimental Protocols
Illustrative Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2][4] The following is a generalized protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and the solution to a light source as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Recainam hydrochloride during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Recainam hydrochloride during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A1: this compound, a phenylurea compound, is susceptible to degradation through several pathways. The primary factors of concern are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, light, and elevated temperatures. Hydrolysis of the urea (B33335) functional group is a key degradation pathway, particularly in acidic or basic solutions.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and its stock solutions?
A2: To ensure its stability, solid this compound should be stored in a dry, dark environment at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[4] Stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] For aqueous solutions intended for immediate use, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours and protected from light.[2]
Q3: I'm observing unexpected or inconsistent results in my cell-based assays. Could this be due to this compound degradation?
A3: Yes, inconsistent results can be a sign of compound degradation. If this compound degrades in your culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability. It is crucial to assess the stability of this compound in your specific cell culture medium.[6]
Q4: How can I determine if my this compound sample has degraded?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your this compound sample.[7][8][9] This type of method can separate the intact drug from its degradation products. A change in the physical appearance of a solution, such as discoloration, may also indicate degradation.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: this compound may have limited solubility in certain aqueous buffers, especially if the pH is not optimal. The addition of a stock solution (e.g., in DMSO) to an aqueous buffer can cause the compound to precipitate if the final solvent concentration is not sufficient to maintain solubility.
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: When diluting a DMSO stock solution, add it to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Keep the final DMSO concentration as low as possible, ideally below 1%, to minimize solvent effects on your experiment.[5]
-
Adjust pH: The solubility of amine-containing compounds like Recainam can be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility.
-
Use a Different Solvent System: If precipitation persists, consider alternative solvent systems for your stock solution or a different aqueous buffer for dilution.
-
Issue 2: Loss of biological activity in a time-course experiment.
-
Possible Cause: This is a strong indicator of compound degradation in the experimental medium (e.g., cell culture media) over time.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Incubate this compound in your experimental medium at the relevant temperature (e.g., 37°C) and sample at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining intact this compound.
-
Replenish the Compound: If significant degradation is observed, you may need to replenish the compound in your experiment at regular intervals to maintain a consistent effective concentration.
-
Modify Experimental Conditions: If possible, adjust the experimental conditions to minimize degradation, for example, by protecting the experiment from light.
-
Data on Potential Degradation
While specific quantitative degradation kinetics for this compound are not extensively published, the following table summarizes expected stability based on the behavior of similar phenylurea compounds under forced degradation conditions. These conditions are typically more extreme than standard experimental procedures and are used to identify potential degradation pathways.[5][10]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Significant |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate |
| Thermal | Dry Heat | 70°C | 48 hours | Minimal to Moderate |
| Photochemical | UV Light (254 nm) | Room Temp | 24 hours | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[10][11][12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a vial and heat it in an oven at 70°C for 48 hours. Also, place a solution of this compound (1 mg/mL in a suitable solvent) in a sealed vial and heat at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a non-degraded control) using a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[7][13][14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it over 20-30 minutes to a higher percentage (e.g., 90%).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. This involves analyzing the samples from the forced degradation study to demonstrate that the degradation products are well-separated from the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action of this compound as a Class I antiarrhythmic agent.[4][15][16]
References
- 1. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
- 2. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. lecturio.com [lecturio.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. questjournals.org [questjournals.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 16. partone.litfl.com [partone.litfl.com]
Optimizing infusion rates of Recainam hydrochloride in physiological studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing infusion rates of Recainam (B1212388) hydrochloride in physiological studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Recainam hydrochloride and what is its primary mechanism of action?
This compound is a potent antiarrhythmic agent.[1][2] It is classified as a Class I antiarrhythmic drug, which primarily works by blocking sodium channels in the cardiac muscle.[3] This action slows the conduction of electrical impulses in the heart, helping to suppress and prevent arrhythmias.[4][5]
Q2: What is a typical starting infusion protocol for this compound in a physiological study?
A common approach involves a loading dose followed by a maintenance infusion to rapidly achieve and then maintain a therapeutic plasma concentration. For instance, one human study administered a loading dose of 3 mg/kg over 40 minutes, followed by a continuous maintenance infusion of 0.9 mg/kg/hr.[1] Another study in patients undergoing electrophysiological evaluation used a loading infusion of 0.1 mg/kg/min for 40 minutes, followed by a maintenance infusion of 0.02 mg/kg/min.[4][5] The choice of protocol will depend on the specific research question and animal model.
Q3: How does the pharmacokinetic profile of Recainam differ across species?
The pharmacokinetics of Recainam, including its bioavailability and clearance, can vary significantly between species. For example, bioavailability is nearly complete in monkeys and dogs, but lower in humans (67%) and rats (51%).[6][7] Plasma clearance rates also differ, with rats and rabbits exhibiting much higher clearance than dogs, rhesus monkeys, and humans.[6] These differences are crucial when extrapolating data from animal models to humans. The pharmacokinetic profile in dogs most closely resembles that of humans.[6][7]
Q4: What are the expected electrophysiological effects of Recainam infusion?
Recainam infusion typically leads to a generalized slowing of intracardiac conduction.[4][5] Researchers can expect to observe an increase in the PR interval and a significant widening of the QRS duration on an electrocardiogram (ECG).[8] It may also prolong the effective refractory period of the right atrium.[4][5] Heart rate may show a slight increase, while mean arterial pressure generally remains unchanged.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No discernible effect on cardiac electrophysiology (e.g., no change in QRS duration). | 1. Inadequate Drug Concentration: The infusion rate may be too low for the specific animal model or experimental conditions. 2. Drug Degradation: Improper storage or preparation of the Recainam solution could lead to loss of potency. 3. Species-Specific Metabolism: The chosen animal model may have a very high clearance rate for Recainam. | 1. Increase Infusion Rate: Incrementally increase the infusion rate while closely monitoring the subject's ECG and vital signs. 2. Prepare Fresh Solution: Always use freshly prepared Recainam solutions for each experiment.[9] 3. Consult Pharmacokinetic Data: Refer to species-specific pharmacokinetic data to ensure the infusion rate is appropriate.[6] |
| Excessive QRS prolongation or signs of cardiotoxicity. | 1. Supratherapeutic Drug Concentration: The infusion rate is too high, leading to excessive sodium channel blockade. | 1. Reduce Infusion Rate: Immediately decrease the infusion rate. 2. Temporary Discontinuation: Pause the infusion and allow for partial washout of the drug, monitoring for reversal of the toxic effects. |
| Precipitation or cloudiness in the infusion solution. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen vehicle. 2. Incompatibility with Vehicle: The infusion vehicle may not be compatible with this compound. | 1. Check Solubility Limits: Ensure the concentration does not exceed the known solubility of Recainam in the vehicle. 2. Use Recommended Solvents: Prepare stock solutions in appropriate solvents like deionized water or DMSO, ensuring the final concentration of the solvent in the perfusate is minimal (e.g., <0.1% for DMSO).[8] |
| Variability in plasma concentrations despite a constant infusion rate. | 1. Altered Drug Clearance: Factors such as renal impairment can significantly alter the clearance of Recainam.[10] 2. Non-Linear Pharmacokinetics: In some species, at higher doses, the relationship between dose and plasma concentration may not be linear.[6] | 1. Assess Renal Function: If applicable to the model, monitor renal function as it can impact drug elimination.[10] 2. Perform Dose-Ranging Studies: Conduct pilot studies to establish the dose-concentration relationship in your specific model. |
Quantitative Data Summary
Table 1: Human Intravenous Infusion Parameters and Pharmacokinetics
| Parameter | Value | Reference |
| Loading Dose | 3 mg/kg over 40 minutes | [1] |
| Maintenance Infusion | 0.9 mg/kg/hr | [1] |
| Post-load Plasma Concentration | 5.19 +/- 0.51 µg/mL | [1] |
| 24-hour Plasma Concentration | 3.41 +/- 0.71 µg/mL | [1] |
| Terminal Elimination Half-life | 4.84 +/- 0.46 hours | [1] |
| Total Body Clearance | 0.268 +/- 0.057 L/hr/kg | [1] |
| Volume of Distribution (steady state) | 1.3 +/- 0.19 L/kg | [1] |
Table 2: Species-Specific Pharmacokinetic Parameters
| Species | Bioavailability (Oral) | Plasma Clearance (L/kg/h) | Terminal Elimination Half-life (h) | Reference |
| Mouse | - | - | 1-5 | [6] |
| Rat | 51% | 4.9 - 5.2 | 1-5 | [6] |
| Rabbit | - | 4.9 - 5.2 | 1-5 | [6] |
| Dog | ~100% | 0.4 - 1.9 | 1-5 | [6] |
| Rhesus Monkey | ~100% | 0.4 - 1.9 | 1-5 | [6] |
| Human | 67% | 0.4 - 1.9 | 1-5 | [6] |
Experimental Protocols
Protocol 1: Intravenous Infusion in a Large Animal Model (e.g., Dog)
-
Animal Preparation: Anesthetize the animal and insert intravenous catheters for drug administration and blood sampling. Attach ECG leads for continuous monitoring of cardiac activity.
-
Solution Preparation: Prepare a stock solution of this compound in sterile saline. Further dilute the stock solution to the desired concentrations for the loading and maintenance infusions.
-
Loading Dose Administration: Administer a loading dose (e.g., 3 mg/kg) via an infusion pump over a 40-minute period.[1]
-
Maintenance Infusion: Immediately following the loading dose, begin a continuous maintenance infusion (e.g., 0.9 mg/kg/hr) for the duration of the experiment.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, end of loading dose, and every hour during maintenance) to determine plasma drug concentrations.
-
Data Analysis: Analyze plasma samples using a validated method such as High-Performance Liquid Chromatography (HPLC) to determine Recainam concentrations.[1] Correlate plasma concentrations with observed electrophysiological changes.
Visualizations
Caption: Mechanism of action of this compound on a cardiac myocyte.
Caption: A workflow for optimizing this compound infusion rates.
References
- 1. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recainam | C15H25N3O | CID 53084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences in the pharmacokinetics of recainam, a new anti‐arrhythmic drug | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of renal function on recainam pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side effects of Recainam hydrochloride observed in animal studies
Notice to Researchers: While Recainam hydrochloride has been the subject of several preclinical studies in animal models, detailed public access to comprehensive toxicology reports outlining specific side effects, their incidence, and dose-dependency is limited. The available scientific literature primarily focuses on the pharmacokinetics and metabolism of Recainam.
This technical support guide has been compiled based on the accessible information to assist researchers in designing and troubleshooting their own experiments. It emphasizes the known metabolic pathways and pharmacokinetic parameters that can inform toxicology study design.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies?
A1: Specific adverse effects and their frequencies from dedicated toxicology studies in animals are not extensively detailed in publicly available literature. Human studies have reported side effects including nausea and a slowing of intraventricular conduction.[1] Researchers are advised to closely monitor for similar cardiovascular and general wellness indicators in animal models. Standard toxicology screening protocols should be employed to identify any potential target organ toxicity.
Q2: Which animal species are most relevant for studying this compound?
A2: this compound has been studied in mice, rats, rabbits, dogs, and rhesus monkeys.[2][3] Pharmacokinetic studies have shown that the profile of Recainam in dogs most closely resembles that of humans, making the dog a particularly relevant model for preclinical investigations.[3]
Q3: What is known about the metabolism of this compound in different species?
A3: There are significant species-specific differences in the metabolism of Recainam. It is extensively metabolized in all studied laboratory species, whereas in humans, the metabolism is much less extensive.[2]
-
Mice and Rats: The major metabolites are m- and p-hydroxyrecainam.[2]
-
Dogs and Rhesus Monkeys: The predominant metabolites are desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid.[2]
-
Conjugation: Hydroxylated metabolites are found to be conjugated to varying degrees in mouse, dog, and monkey urine, but not in rat urine or feces.[2]
Understanding these metabolic pathways is crucial when designing experiments, as the toxicity observed could be related to the parent compound or its metabolites.
Troubleshooting and Experimental Design
Issue: Unexpected Toxicity or Lack of Efficacy
If you are observing unexpected levels of toxicity or a lack of efficacy in your animal model, consider the following:
-
Species-Specific Metabolism: As detailed in the FAQ section and the signaling pathway diagram below, the metabolic profile of Recainam varies significantly between species. The observed effects in your model could be due to a species-specific metabolite.
-
Pharmacokinetics: The bioavailability and clearance of Recainam differ across species. For instance, oral bioavailability is approximately 51% in rats, while it is virtually complete in dogs and rhesus monkeys.[3] Plasma clearance is significantly higher in rats and rabbits compared to dogs, rhesus monkeys, and humans.[3] Ensure your dosing regimen accounts for these differences to achieve the desired plasma concentrations.
Metabolic Pathways of this compound
The following diagram illustrates the known metabolic pathways of Recainam in different animal species. This can be a useful reference when analyzing unexpected results that may be tied to metabolic differences.
Caption: Species-dependent metabolism of this compound.
Experimental Protocols
While specific toxicology study results for Recainam are not widely published, the following represents a standard experimental workflow for a chronic toxicity study, which can be adapted for this compound.
General Chronic Toxicity Study Workflow
Caption: General experimental workflow for a chronic toxicity study.
Detailed Methodologies
1. Dose Selection and Grouping:
-
Establish a control group (vehicle only) and at least three dose groups (low, mid, high).
-
The high dose should be chosen to potentially identify target organ toxicity.
-
The low dose can be a multiple of the anticipated clinical exposure.
-
The intermediate dose is often the geometric mean of the high and low doses.
-
Each group should contain an equal number of male and female animals (e.g., 10-20 per sex per group).[1]
2. Acclimatization and Pre-study Procedures:
-
Acclimatize animals to the laboratory environment for a minimum of one week.
-
Conduct a pre-study health screening, including body weight measurements and physical examinations.[1]
3. Administration:
-
Administer this compound or the vehicle control orally (e.g., by gavage) once daily.
-
The administration volume should be adjusted based on the most recent body weight measurements.[1]
4. In-life Monitoring:
-
Perform and record detailed clinical observations daily.
-
Measure individual body weights weekly for the first 13 weeks, then monthly.
-
Measure food consumption weekly.[1]
5. Sample Collection:
-
Collect blood samples at baseline and predetermined intervals (e.g., 3, 6, and 12 months) for hematology and clinical chemistry analysis.
-
Perform urinalysis at similar intervals.[1]
6. Terminal Procedures:
-
Perform a complete necropsy.
-
Collect blood for terminal hematology and clinical chemistry.
-
Weigh designated organs.
-
Collect a comprehensive set of tissues for histopathological examination.[1]
This structured approach will help ensure the generation of robust and reliable data for assessing the safety profile of this compound in your chosen animal model.
References
Technical Support Center: Recainam Hydrochloride Cardiovascular Effects In Vivo
This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the in vivo cardiovascular effects of Recainam (B1212388) hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Recainam hydrochloride on the cardiovascular system?
A1: this compound is a Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1] This action reduces the rate of depolarization of the cardiac action potential (Phase 0), which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system. This modulation of cardiac electrophysiology is the basis for its antiarrhythmic effects.
Q2: What are the expected effects of this compound on heart rate in preclinical models?
A2: Based on studies in anesthetized dogs, intravenous administration of this compound at doses leading to plasma concentrations of 3.1 to 7.7 µg/ml did not significantly alter the sinus cycle length, suggesting a minimal direct effect on heart rate.[2] However, in a clinical setting with patients, a slight increase in heart rate of approximately 4 beats/min was observed following intravenous infusion.
Q3: What are the anticipated effects of this compound on blood pressure in preclinical studies?
A3: In clinical studies involving intravenous administration, no significant change in mean arterial pressure was observed.[2] Preclinical studies in anesthetized dogs have monitored blood pressure during Recainam infusion, but specific dose-dependent changes are not extensively detailed in readily available literature, suggesting that significant hypotensive or hypertensive effects may not be a primary observation at therapeutic doses.
Q4: Are there species differences in the pharmacokinetics of this compound?
A4: Yes, significant species-dependent variations in the pharmacokinetic profile of Recainam have been observed. For instance, plasma clearance is considerably higher in rats and rabbits compared to dogs, rhesus monkeys, and humans. The pharmacokinetic profile in dogs most closely resembles that of humans. These differences are critical when selecting animal models and extrapolating data.
Q5: Can this compound have proarrhythmic effects?
A5: Like other Class I antiarrhythmic agents, Recainam has the potential for proarrhythmic effects. This is particularly relevant in the context of underlying cardiac conditions. Its mechanism of slowing conduction can, under certain circumstances, create an environment for re-entrant arrhythmias.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Bradycardia | - Anesthetic interaction.- High dose leading to excessive conduction slowing.- Vagal nerve stimulation during surgical procedures. | - Review the anesthetic protocol for known cardiodepressant effects.- Titrate the dose of this compound carefully, starting with lower concentrations.- Ensure proper surgical technique to minimize vagal stimulation. |
| Significant Hypotension | - Vasodilation due to vehicle (e.g., DMSO).- Negative inotropic effects at high concentrations.- Interaction with anesthetic agents. | - Run a vehicle-only control group to assess the effect of the solvent.- Reduce the concentration of this compound.- Choose an anesthetic with minimal cardiovascular depressant effects. |
| Arrhythmias Occur or Worsen Post-Dosing | - Proarrhythmic effect of Recainam.- Electrolyte imbalance in the animal model.- Myocardial ischemia in the experimental model. | - Monitor ECG closely for changes in QRS and QT intervals.- Ensure baseline electrolyte levels are within the normal range.- Verify the stability of the animal model, particularly in ischemia-reperfusion studies. |
| High Variability in Heart Rate and Blood Pressure Readings | - Inadequate anesthesia or analgesia.- Stress in conscious animal models.- Improper catheter placement for pressure monitoring. | - Ensure a stable plane of anesthesia.- Allow for adequate acclimatization of conscious animals to the experimental setup.- Verify the patency and correct placement of arterial catheters. |
| No Observable Effect on Cardiovascular Parameters | - Inadequate dose or plasma concentration.- Rapid metabolism of the compound in the chosen species.- Issues with drug formulation and administration. | - Confirm the dose calculations and ensure the formulation is stable and soluble.- Refer to pharmacokinetic data to ensure therapeutic plasma concentrations are being achieved.- Verify the administration route and technique. |
Quantitative Data
In Vivo Effects of Intravenous this compound in Anesthetized Dogs
| Dose Group | Loading Dose (IV) | Maintenance Infusion (IV) | Mean Plasma Concentration (µg/ml) | Effect on Sinus Cycle Length (Heart Rate) | Reference |
| Low Dose | 3.75 mg/kg over 20 min | 0.0375 mg/kg/min | 3.1 ± 0.3 | No significant change | [2] |
| High Dose | 7.5 mg/kg over 20 min | 0.075 mg/kg/min | 7.7 ± 0.9 | No significant change | [2] |
Note: While blood pressure was monitored in these studies, specific quantitative changes were not reported in the cited abstract. The primary focus was on electrophysiological parameters and defibrillation energy.
Pharmacokinetic Parameters of Recainam Across Species (Intravenous Administration)
| Species | Elimination Half-Life (t½) (hours) | Plasma Clearance (L/kg/h) | Volume of Distribution (Vd) (L/kg) |
| Rat | 1.0 - 1.6 | 4.9 - 5.2 | 2.0 - 5.0 |
| Dog | 1.0 - 2.0 | 0.4 - 1.9 | 2.0 - 5.0 |
| Rhesus Monkey | ~2.0 | 0.4 - 1.9 | 2.0 - 5.0 |
| Human | 1.0 - 5.0 | 0.4 - 1.9 | 2.0 - 5.0 |
Experimental Protocols
In Vivo Cardiovascular Assessment in Anesthetized Dogs
Objective: To evaluate the dose-dependent effects of intravenously administered this compound on heart rate and arterial blood pressure in anesthetized dogs.
Animal Model: Mongrel dogs of either sex.
Anesthesia: Anesthesia can be induced and maintained using agents with minimal cardiovascular impact, such as a combination of opioids and a low concentration of a volatile anesthetic. The choice of anesthetic should be consistent across all experimental groups.
Surgical Preparation:
-
Administer pre-anesthetic medication as per the approved protocol.
-
Induce and maintain anesthesia.
-
Intubate the animal and provide mechanical ventilation.
-
Place a catheter in a femoral artery for continuous monitoring of arterial blood pressure.
-
Place a catheter in a femoral vein for the intravenous administration of this compound.
-
Attach ECG leads for continuous monitoring of heart rate and cardiac rhythm.
Experimental Procedure:
-
Allow the animal to stabilize after surgical preparation for at least 30 minutes.
-
Record baseline heart rate and blood pressure for a minimum of 15 minutes.
-
Administer a vehicle control infusion and record cardiovascular parameters.
-
Following a washout period, administer the first dose of this compound as a loading dose followed by a continuous maintenance infusion.
-
Continuously monitor and record heart rate and blood pressure throughout the infusion period.
-
Administer subsequent increasing doses, allowing for a steady state to be reached at each dose level.
-
At the end of the experiment, euthanize the animal according to the approved protocol.
Data Analysis: Analyze the changes in heart rate and mean arterial pressure from baseline at each dose level. Statistical analysis should be performed to determine dose-dependent effects.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: In vivo cardiovascular assessment workflow.
References
- 1. Increases in heart rate and systolic blood pressure in anesthetized dogs affected with X-linked muscular dystrophy after cisatracurium administration: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of recainam on the energy required for ventricular defibrillation in dogs as assessed with implanted electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the half-life of Recainam hydrochloride in various species
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving Recainam (B1212388) hydrochloride. Here, you will find troubleshooting guidance and frequently asked questions related to the determination of its half-life in various species, alongside detailed experimental protocols and visual guides.
Frequently Asked Questions (FAQs)
Q1: What is the expected terminal elimination half-life of Recainam hydrochloride in common laboratory animals and humans?
A1: The terminal elimination half-life of this compound generally ranges from 1 to 5 hours across most species studied.[1][2] Specific values can vary based on the species and experimental conditions. For a detailed comparison, please refer to the data summary table below.
Q2: Are there significant species-dependent variations in the pharmacokinetics of Recainam?
A2: Yes, significant differences in the pharmacokinetic profile of Recainam have been observed between species.[3] For instance, bioavailability is nearly complete in monkeys and dogs, but lower in humans (67%) and rats (51%).[1] The pharmacokinetic profile in dogs has been noted to most closely resemble that of humans.[1][2]
Q3: How is this compound metabolized and excreted?
A3: Recainam is extensively metabolized in most laboratory species, with excretion occurring predominantly through urine, except in rats where fecal excretion is more significant.[4] In humans, however, metabolism is much less extensive, with about 84% of the drug excreted unchanged in the urine.[4] Major metabolites include m- and p-hydroxyrecainam in rodents, and desisopropylrecainam and dimethylphenylaminocarboxylamino propionic acid in dogs and rhesus monkeys.[4]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a Class I antiarrhythmic agent.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[3][5] This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction velocity.[3][6]
Troubleshooting Guide
Issue 1: High variability in plasma concentration measurements.
-
Possible Cause: Inconsistent timing of blood sample collection.
-
Troubleshooting Step: Ensure strict adherence to the predetermined sampling schedule post-administration. Accurate timing is crucial for constructing a reliable concentration-time curve.
-
Possible Cause: Issues with the analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting Step: Verify the validation of your HPLC method.[7][8] Check for proper sample preparation, including protein precipitation, and ensure the calibration curve is linear and covers the expected concentration range.[6]
-
Possible Cause: Non-linear pharmacokinetics.
-
Troubleshooting Step: Be aware that non-linear kinetics have been observed in species like rabbits.[1][2] This can lead to dose-dependent changes in pharmacokinetic parameters. Consider conducting dose-ranging studies to characterize the kinetics properly.
Issue 2: Difficulty in determining the terminal elimination half-life.
-
Possible Cause: Insufficient duration of the sampling period.
-
Troubleshooting Step: Extend the blood sampling schedule to adequately capture the terminal elimination phase. The sampling period should ideally be 3-5 times the expected half-life.
-
Possible Cause: Inappropriate compartmental modeling.
-
Troubleshooting Step: The pharmacokinetic data for Recainam has been described by a two-compartment model in humans.[7] If a one-compartment model does not fit your data well, consider applying a multi-compartment model for analysis.
Data Summary
Table 1: Terminal Elimination Half-Life of this compound in Various Species
| Species | Terminal Elimination Half-Life (t½) in hours |
| Mouse | ~1.5[3] |
| Rat | 1.0 - 1.6[3] |
| Rabbit | ~1.0[3] |
| Dog | 1.0 - 2.0[3] |
| Rhesus Monkey | ~2.0[3] |
| Human | 1.0 - 5.0[1][2][3], approximately 4.84 ± 0.46[7], and 9.4 ± 4.1 in patients with resistant arrhythmias[6][9] |
Experimental Protocols
Protocol 1: Determination of Recainam Half-Life in a Rodent Model
This protocol outlines a general procedure for a pharmacokinetic study to determine the half-life of this compound following intravenous administration.
-
Animal Model: Select a rodent species (e.g., rats).
-
Drug Administration: Administer this compound intravenously (IV) at a defined dose.[10]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[8]
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of Recainam in the plasma samples using a validated HPLC method.[7][8]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data.[8] Use appropriate pharmacokinetic software to fit the data to a suitable compartmental model and calculate the terminal elimination half-life (t½).[8]
Visual Guides
Caption: Mechanism of action of this compound on cardiac sodium channels.
Caption: General experimental workflow for determining the half-life of Recainam.
References
- 1. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in the pharmacokinetics of recainam, a new anti‐arrhythmic drug | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Excretion and metabolism of recainam, a new anti-arrhythmic drug, in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Light sensitivity and proper handling of Recainam hydrochloride solutions
This technical support center provides guidance on the light sensitivity and proper handling of Recainam hydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known light sensitivity of this compound solutions?
Currently, there is a lack of specific public data on the photostability of this compound solutions. As a general precautionary measure, it is recommended to protect solutions from light to minimize the potential for photodegradation. Storage in amber vials or the use of aluminum foil to cover clear containers is advised.[1]
Q2: How should I store this compound powder and stock solutions?
This compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1] Stock solutions should also be stored under the same temperature conditions and protected from light.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with similar structures can undergo hydrolysis and oxidation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize potential degradation products.
Q4: My this compound solution has turned slightly yellow. Can I still use it?
A slight yellowing of solutions containing hydrochloride salts can sometimes occur due to oxidation. However, without specific data on the stability of this compound, any change in the physical appearance of the solution, such as color change or precipitation, should be considered a sign of potential degradation. It is recommended to prepare a fresh solution.
Q5: What solvents are recommended for preparing this compound solutions?
The solubility of this compound in common laboratory solvents has not been widely reported. Researchers should perform solubility tests to determine the most appropriate solvent for their experimental needs. For in vivo studies, sterile saline or other appropriate buffered solutions are typically used for administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper handling or storage. | Prepare fresh solutions from powder stored under recommended conditions. Conduct a stability study of the solution under your experimental conditions. |
| Precipitate forms in the solution | The concentration of the solution exceeds the solubility of this compound in the chosen solvent, or the solution has degraded. | Try preparing a more dilute solution. If precipitation persists, consider a different solvent system. If the solution was previously clear, prepare a fresh batch as this may indicate degradation. |
| Difficulty dissolving the powder | The chosen solvent is not appropriate for this compound. | Test the solubility in a small range of solvents with varying polarities. Gentle warming or sonication may aid dissolution, but be cautious as this could also accelerate degradation. |
Experimental Protocols
Protocol for a Forced Photostability Study
This protocol outlines a general procedure for assessing the photostability of a this compound solution.
Objective: To determine the effect of light exposure on the stability of a this compound solution.
Materials:
-
This compound powder
-
Chosen solvent (e.g., water, phosphate-buffered saline)
-
Clear and amber glass vials
-
A calibrated light source capable of emitting both visible and UV light (photostability chamber)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column suitable for separating the parent compound from potential degradation products (e.g., C18 column)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting:
-
Pipette equal volumes of the solution into clear glass vials (for light exposure).
-
Pipette equal volumes of the solution into amber glass vials (as dark controls).
-
Wrap a set of clear vials in aluminum foil to serve as additional dark controls.
-
-
Exposure:
-
Place the unwrapped clear vials and the foil-wrapped vials in a photostability chamber.
-
Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Store the amber vials at the same temperature as the photostability chamber but protected from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the peak of this compound from any new peaks that may arise from degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the chromatograms of the light-exposed samples to those of the dark controls. The appearance of new peaks or a decrease in the area of the parent peak in the exposed samples would indicate photodegradation.
-
Hypothetical Data from Photostability Study
The following table is a template that can be used to record and present data from a photostability study as described above.
| Time (hours) | % Recainam HCl Remaining (Clear Vials) | % Recainam HCl Remaining (Amber Vials) | Number of Degradation Products (Clear Vials) |
| 0 | 100 | 100 | 0 |
| 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| 12 | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Signaling Pathway of this compound
Recainam is a Class I anti-arrhythmic agent that acts by blocking cardiac sodium channels.[2] This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction.
Caption: Mechanism of action of Recainam as a sodium channel blocker to suppress arrhythmias.
Experimental Workflow for Assessing Photostability
The following diagram illustrates the logical flow of the experimental protocol for a forced photostability study.
Caption: Workflow for a forced photostability study of this compound solution.
References
Validation & Comparative
A Comparative Analysis of Recainam Hydrochloride and Other Class Ic Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and pharmacokinetic properties of Recainam (B1212388) hydrochloride against other prominent class Ic antiarrhythmic agents, namely flecainide (B1672765) and propafenone (B51707). The information herein is supported by experimental data to assist in research and development endeavors.
Introduction to Class Ic Antiarrhythmics
Class Ic agents are potent sodium (Na+) channel blockers, categorized under the Vaughan Williams classification system. Their primary mechanism of action involves a marked depression of the rapid inward sodium current (INa), which is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential.[1][2] These drugs characteristically exhibit slow association and dissociation kinetics with the Na+ channel, leading to a significant, rate-dependent reduction in conduction velocity within the atria, ventricles, and His-Purkinje system.[3][4] This profound effect on conduction is visibly manifested on an electrocardiogram (ECG) as a prolongation of the QRS interval.[5][6] Unlike other antiarrhythmic classes, Class Ic agents have minimal to no effect on the action potential duration (APD) and, consequently, the QT interval.[4][7]
Clinically, they are utilized for treating a variety of supraventricular and ventricular tachyarrhythmias.[7][8] However, their use is contraindicated in patients with structural or ischemic heart disease due to a significant proarrhythmic risk, a danger underscored by the landmark Cardiac Arrhythmia Suppression Trial (CAST).[9][10][11] This trial revealed increased mortality in post-myocardial infarction patients treated with Class Ic agents (encainide and flecainide) compared to placebo.[9][11]
Recainam hydrochloride is an investigational Class I antiarrhythmic agent that has been evaluated for its efficacy in treating both ventricular and supraventricular arrhythmias.[12][13] This guide will compare its known properties with the more established drugs in its class, flecainide and propafenone.
Comparative Data Presentation
The following tables summarize the key electrophysiological and pharmacokinetic parameters of this compound, flecainide, and propafenone based on available experimental and clinical data.
Table 1: Comparative Electrophysiological Effects
| Parameter | Recainam | Flecainide | Propafenone |
| Primary Mechanism | Potent Na+ channel blockade[14] | Potent Na+ channel blockade[15][16] | Potent Na+ channel blockade[16] |
| QRS Duration | Significant, dose-dependent prolongation[9][17] | Marked, rate-dependent prolongation[15][18][19] | Significant prolongation[20] |
| PR/HV Interval | Prolongation of His-ventricular (HV) interval[12] | Increases AH and HV intervals[15] | Prolongs PR interval |
| Action Potential Duration (APD) | No significant effect[14] | Minimal effect; may shorten in Purkinje fibers[15] | Minimal effect |
| Effective Refractory Period (ERP) | Shortens ventricular ERP[21] | Unchanged ventricular ERP; prolongs atrial ERP[4][18] | Unchanged ventricular ERP |
| Additional Properties | --- | Inhibits ryanodine (B192298) receptor (RyR2) opening[15] | Weak beta-adrenergic blocking activity[12][20] |
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | Recainam | Flecainide | Propafenone |
| Bioavailability (Oral) | ~67%[1] | 90-95%[21] | 5-50% (dose-dependent, saturable first-pass metabolism)[8][22] |
| Elimination Half-life (t½) | ~9.4 hours (oral)[9]; ~4.8 hours (IV)[5] | 12-27 hours (average ~20 hours)[7][10][21] | 2-10 hours (extensive metabolizers); 10-32 hours (poor metabolizers)[3][8] |
| Plasma Protein Binding | 10-45% (low)[1] | ~40%[23] | Highly protein bound |
| Metabolism | Hepatic (nonrenal elimination accounts for ~34% of oral clearance)[9] | Hepatic (primarily CYP2D6)[21][23] | Hepatic (CYP2D6, CYP3A4, CYP1A2); genetically determined patterns[3] |
| Elimination | Primarily renal (~62% of oral clearance)[9][17] | Primarily renal (~30% as unchanged drug)[23] | Primarily metabolic; clearance reduced in hepatic dysfunction[3][22] |
Mandatory Visualizations
The following diagrams illustrate the core mechanism of action for Class Ic antiarrhythmics and a typical experimental workflow for their evaluation.
Caption: Mechanism of Action of Class Ic Antiarrhythmics.
Caption: Experimental Workflow for Antiarrhythmic Drug Development.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparative assessment of antiarrhythmic drugs. Below are representative protocols synthesized from established research practices.
Whole-Cell Patch-Clamp Electrophysiology for Na+ Channel Blockade
This protocol is designed to measure the inhibitory effect of a compound on the cardiac sodium channel, Nav1.5, expressed in a stable cell line (e.g., HEK293 or CHO cells).
-
Cell Preparation:
-
Culture cells expressing the human SCN5A gene (Nav1.5) under standard conditions.
-
On the day of the experiment, dissociate cells into a single-cell suspension using a gentle enzymatic method.
-
Plate the cell suspension onto glass coverslips in a recording chamber mounted on an inverted microscope.[11]
-
-
Solutions:
-
Recording Procedure:
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a target cell and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -120 mV to ensure full availability of Na+ channels.
-
Elicit Na+ currents by applying a depolarizing voltage step to -10 mV for approximately 20-40 ms.[25]
-
After establishing a stable baseline recording, perfuse the external solution containing the test compound (e.g., Recainam, Flecainide) at various concentrations.
-
Record the peak inward Na+ current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Plot the percentage of current inhibition against the drug concentration.
-
Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), a measure of drug potency.
-
Langendorff Isolated Perfused Heart Model
This ex vivo model allows for the study of a drug's effects on the electrophysiology and mechanics of the entire heart, free from systemic neural and hormonal influences.[26][27]
-
Heart Isolation and Perfusion:
-
Anesthetize a small mammal (e.g., rabbit or rat) and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution maintained at 37°C and constant pressure.[26] The retrograde flow closes the aortic valve and forces the perfusate into the coronary arteries.
-
-
Electrophysiological Recording:
-
Place recording electrodes on the epicardial surface to record a volume-conducted ECG or use monophasic action potential (MAP) probes to record local APDs.
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure (contractility).
-
Allow the heart to stabilize for a 20-30 minute period.
-
-
Experimental Protocol:
-
Record baseline parameters: heart rate, LV developed pressure, coronary flow, ECG intervals (PR, QRS, QT), and MAP duration.
-
Introduce the test compound into the perfusate at escalating concentrations.
-
At each concentration, allow for a 15-20 minute equilibration period before recording all parameters again.
-
Programmed electrical stimulation protocols can be applied to assess the drug's effect on arrhythmia inducibility and effective refractory periods.
-
-
Data Analysis:
-
Compare the electrophysiological and hemodynamic parameters at each drug concentration to the baseline values to determine the drug's effects and dose-response relationship.
-
In Vivo Electrophysiology (Canine Model)
In vivo models are essential for understanding a drug's effects within a complex physiological system, including its interaction with the autonomic nervous system. The canine model is often used as it shares electrophysiological similarities with the human heart.[6][28]
-
Animal Preparation:
-
Anesthetize a healthy adult mongrel dog and maintain anesthesia throughout the procedure.
-
Introduce multipolar electrode catheters via the femoral artery and vein and advance them to various positions within the heart (e.g., high right atrium, His bundle region, right ventricular apex) under fluoroscopic guidance.
-
-
Baseline Electrophysiological Study:
-
Record baseline intracardiac electrograms and surface ECG.
-
Measure baseline conduction intervals (AH, HV) and refractory periods (atrial and ventricular ERP) using programmed electrical stimulation.
-
Attempt to induce arrhythmias using burst pacing or programmed extrastimuli.
-
-
Drug Administration and Testing:
-
Administer the test compound intravenously, typically as a loading dose followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Repeat the full electrophysiological study at predefined intervals after drug administration.
-
Monitor for changes in conduction intervals, refractoriness, and arrhythmia inducibility.
-
-
Data Analysis:
-
Analyze the percentage change in electrophysiological parameters from baseline following drug administration.
-
Compare the antiarrhythmic efficacy (suppression of induced arrhythmias) and any proarrhythmic effects across different drugs.
-
Conclusion
This compound exhibits the characteristic electrophysiological profile of a Class Ic antiarrhythmic agent, primarily through potent sodium channel blockade leading to slowed cardiac conduction. Its pharmacokinetic profile, with a relatively shorter half-life compared to flecainide, suggests a different dosing strategy may be required. While flecainide and propafenone are well-characterized, with propafenone possessing a unique beta-blocking property, Recainam presents another variant within this class. The critical consideration for all Class Ic agents remains their potential for proarrhythmia, especially in patients with structural heart disease. The experimental protocols outlined provide a framework for the rigorous, comparative evaluation necessary to fully delineate the therapeutic potential and relative risk profile of this compound against established alternatives in the field of antiarrhythmic drug development.
References
- 1. Species differences in the pharmacokinetics of recainam, a new anti-arrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Effects of renal function on recainam pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide - Wikipedia [en.wikipedia.org]
- 11. metrionbiosciences.com [metrionbiosciences.com]
- 12. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting | Kovacs | Cardiology Journal [journals.viamedica.pl]
- 17. axolbio.com [axolbio.com]
- 18. Effect of flecainide on atrial and ventricular refractoriness and conduction in patients with normal left ventricle. Implications for possible antiarrhythmic and proarrhythmic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reappraising Use of Flecainide for Atrial Fibrillation and Ventricular Arrhythmias in Structural Heart Disease Patients [mdpi.com]
- 20. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Investigations on the pharmacokinetics of propafenone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Langendorff heart - Wikipedia [en.wikipedia.org]
- 27. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cardiac electrophysiological remodeling associated with enhanced arrhythmia susceptibility in a canine model of elite exercise | eLife [elifesciences.org]
Recainam Hydrochloride: A Comparative Analysis of Efficacy in Double-Blind Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Recainam hydrochloride with placebo and other antiarrhythmic agents, supported by data from double-blind clinical studies. Detailed experimental methodologies and visual representations of key concepts are included to facilitate a comprehensive understanding of its clinical performance.
Comparative Efficacy Data
The following tables summarize the quantitative data from a double-blind, placebo-controlled crossover study evaluating the efficacy of oral this compound in patients with frequent ventricular premature complexes (VPCs).
| Dosage | Median VPC Reduction | Median Repetitive Beat Reduction |
| 300 mg/day | Ineffective | 18% (not significant) |
| 900 mg/day | 58% | 94% |
| 1500 mg/day | 79% | 98% |
| Parameter | Efficacy |
| Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression) at 900 mg/day | 64% of patients |
| Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression) at 1500 mg/day | 73% of patients |
Experimental Protocols
Oral Recainam Dose-Ranging and Double-Blind Efficacy Study
Study Design: A two-part study consisting of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[1]
Patient Population: The study enrolled 12 patients who were experiencing frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[1]
Dose-Ranging Protocol: Participants received incremental oral doses of 100 mg, 300 mg, and 500 mg of Recainam every 8 hours. Each dosage level was administered for a period of 3 days. Efficacy was evaluated on the final day of each dosing period through 24-hour ambulatory electrocardiographic monitoring.[1]
Double-Blind Crossover Protocol: Patients who demonstrated a positive response to Recainam during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, participants were crossed over to the alternate treatment for an additional week. The frequency of arrhythmia was assessed using 24-hour ambulatory electrocardiography at the conclusion of each treatment week.[1]
Data Analysis: The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[1]
Mechanism of Action and Classification
This compound is a Class I antiarrhythmic agent according to the Vaughan-Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) in the cardiac myocytes. This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1]
Clinical Trial Workflow
The double-blind, placebo-controlled clinical trial model is a cornerstone of evidence-based medicine, designed to minimize bias when assessing the efficacy of a new treatment.
References
Designing a Crossover Study for the Evaluation of Recainam Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing a crossover clinical trial to evaluate the efficacy and safety of Recainam hydrochloride, a Class Ic antiarrhythmic agent. We offer a comparative analysis with other drugs in its class, detailed experimental protocols, and a visual representation of the underlying signaling pathways. This document is intended to serve as a practical resource for professionals involved in the research and development of antiarrhythmic therapies.
Comparative Efficacy and Safety of Class Ic Antiarrhythmic Agents
This compound is a potent sodium channel blocker, categorized under the Vaughan Williams classification as a Class Ic antiarrhythmic drug.[1] Its primary mechanism of action involves a pronounced blockade of the fast sodium channels (Nav1.5) in the cardiac myocytes, leading to a significant slowing of the conduction velocity with minimal effect on the action potential duration.[1][2] This profile makes it a candidate for the management of various cardiac arrhythmias. For a comprehensive evaluation, a crossover study comparing Recainam to other established Class Ic agents like Flecainide and Propafenone is proposed.
Table 1: Comparative Profile of this compound and Other Class Ic Antiarrhythmic Agents
| Feature | This compound | Flecainide | Propafenone |
| Vaughan Williams Classification | Class Ic | Class Ic | Class Ic |
| Primary Mechanism of Action | Potent blockade of fast sodium channels (Nav1.5) | Potent blockade of fast sodium channels (Nav1.5) | Potent blockade of fast sodium channels (Nav1.5) |
| Electrophysiological Effects | Markedly slows conduction velocity, minimal effect on action potential duration.[2] | Markedly slows conduction velocity, minimal effect on action potential duration.[3] | Markedly slows conduction velocity, minimal effect on action potential duration.[2] |
| Indications | Ventricular and supraventricular arrhythmias.[4] | Atrial fibrillation, ventricular arrhythmias.[3] | Atrial fibrillation, ventricular arrhythmias.[2] |
| Reported Efficacy (Ventricular Arrhythmia Suppression) | High efficacy in suppressing premature ventricular complexes.[5] | Effective in reducing exercise-induced ventricular arrhythmias.[6] | Used in the acute treatment of atrial fibrillation.[7] |
| Common Adverse Effects | Proarrhythmic potential, conduction disturbances.[2] | Proarrhythmic potential, visual disturbances, dizziness.[8] | Proarrhythmic potential, dizziness, taste disturbance.[7] |
Experimental Protocol: A Two-Period, Two-Sequence Crossover Study
This protocol outlines a randomized, double-blind, two-period, two-sequence (AB/BA) crossover study to compare the efficacy and safety of this compound with a standard-of-care Class Ic antiarrhythmic, such as Flecainide.
Study Objectives
-
Primary Objective: To compare the efficacy of this compound and Flecainide in reducing the frequency of ventricular arrhythmias.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound compared to Flecainide.
-
To assess the effect of this compound on electrocardiogram (ECG) parameters (e.g., QRS duration, QT interval) in comparison to Flecainide.
-
To determine the pharmacokinetic profile of this compound during the treatment period.
-
Participant Selection
A cohort of patients with a documented history of symptomatic, non-life-threatening ventricular arrhythmias, who are candidates for Class Ic antiarrhythmic therapy, will be recruited. Key inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.
Study Design and Procedures
Participants will be randomly assigned to one of two treatment sequences:
-
Sequence AB: Receive this compound during the first treatment period, followed by Flecainide during the second treatment period.
-
Sequence BA: Receive Flecainide during the first treatment period, followed by this compound during the second treatment period.
Each treatment period will last for a pre-defined duration (e.g., 4 weeks), separated by a washout period of sufficient length (e.g., 2 weeks) to ensure the complete elimination of the first drug before initiating the second.[9]
Figure 1: Crossover Study Design Workflow
Crossover study workflow for Recainam evaluation.
Efficacy and Safety Assessments
-
Efficacy: The primary efficacy endpoint will be the percentage reduction in the frequency of ventricular premature complexes (VPCs) and non-sustained ventricular tachycardia (NSVT) episodes, as measured by 24-hour Holter monitoring at the end of each treatment period.
-
Safety: Safety will be assessed through the recording of adverse events, vital signs, physical examinations, and regular 12-lead ECGs to monitor for proarrhythmic effects, including significant changes in QRS duration and the QT interval.
-
Pharmacokinetics: Blood samples will be collected at specified time points during each treatment period to determine the plasma concentrations of this compound and Flecainide.
Mechanism of Action: Signaling Pathway of Class Ic Antiarrhythmics
Class Ic antiarrhythmic drugs, including Recainam, exert their therapeutic effect by blocking the voltage-gated sodium channels (Nav1.5) in the membranes of cardiomyocytes. This blockade slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a slowing of conduction through the cardiac tissues.
Figure 2: Signaling Pathway of Class Ic Antiarrhythmic Drugs
Mechanism of action for Class Ic antiarrhythmics.
Data Presentation and Analysis
All quantitative data from the study, including efficacy endpoints, safety parameters, and pharmacokinetic data, should be summarized in clearly structured tables for easy comparison between the treatment groups. Statistical analysis will be performed using appropriate methods for crossover designs, accounting for period and sequence effects.
Table 2: Example of Efficacy Data Presentation
| Parameter | This compound (Mean ± SD) | Flecainide (Mean ± SD) | p-value |
| Baseline VPCs/24h | |||
| End-of-Treatment VPCs/24h | |||
| % Reduction in VPCs | |||
| Baseline NSVT episodes/24h | |||
| End-of-Treatment NSVT episodes/24h | |||
| % Reduction in NSVT episodes |
Table 3: Example of Safety Data Presentation
| Parameter | This compound (Mean ± SD) | Flecainide (Mean ± SD) | p-value |
| Change in QRS duration (ms) | |||
| Change in QTc interval (ms) | |||
| Incidence of Adverse Events (%) |
Conclusion
This guide provides a comprehensive framework for designing and conducting a robust crossover clinical trial to evaluate this compound. By following the outlined experimental protocols and data analysis strategies, researchers can generate high-quality, comparative data to inform the clinical utility of Recainam in the management of cardiac arrhythmias. The provided visualizations of the study design and mechanism of action aim to enhance the understanding of the scientific rationale behind the proposed investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Flecainide in the Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ecgwaves.com [ecgwaves.com]
- 9. Crossover study - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating HPLC Methods for Accurate Quantification of Recainam Hydrochloride and Related Amine Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of amine hydrochloride salts, with a focus on providing a framework for developing and validating a method for Recainam hydrochloride. Due to the limited availability of specific comparative studies on this compound, this document leverages detailed experimental data from validated methods for structurally related hydrochloride compounds, such as Lidocaine (B1675312) hydrochloride and Aripiprazole. The principles and data presented herein offer a robust starting point for the development and validation of an accurate and precise analytical method for this compound.
Introduction to this compound Analysis
This compound is an anti-arrhythmic agent. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and specificity. Method validation, following guidelines from the International Council for Harmonisation (ICH), ensures that the chosen analytical procedure is suitable for its intended purpose.
Comparative Analysis of Validated HPLC Methods
To illustrate the performance of typical HPLC methods for amine hydrochloride salts, this section compares validated methods for Lidocaine Hydrochloride and Aripiprazole. These examples highlight how different chromatographic conditions can influence key validation parameters.
Table 1: Comparison of Validated HPLC Method Parameters for Amine Hydrochloride Salts
| Parameter | Lidocaine HCl - Method 1[1] | Lidocaine HCl - Method 2[2] | Aripiprazole - Method 1[3] |
| Linearity Range | 10-70 µg/mL | 0.1-0.5 µg/mL | 30-70 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9987 | 0.9997 |
| Accuracy (% Recovery) | Not Specified | 96% - 100% | 98% - 102% |
| Precision (% RSD) | < 2% (Intra-day & Inter-day) | ≤ 0.57% (Intra-day & Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.45 µg/mL | 0.00521 µg/mL | 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.79 µg/mL | 0.01645 µg/mL | 0.27 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the HPLC methods cited in the comparison table.
Method 1: Validated Stability-Indicating RP-HPLC Method for Lidocaine Hydrochloride[1]
-
Instrumentation: Agilent HPLC system.
-
Column: Agilent TC C18 (2) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 2.5), acetonitrile (B52724), and methanol (B129727) in a ratio of 70:20:10 (v/v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: Ambient.
-
Retention Time for Lidocaine HCl: 7.2 min.
Method 2: Quantitative Determination of Lidocaine Hydrochloride by HPLC-UV[2]
-
Instrumentation: HPLC with UV detector.
-
Column: Ion Pac Ercus C18 reversed-phase column (250 mm × 4.5 mm, 5 µm).
-
Mobile Phase: Water and acetonitrile (80:20, v/v) containing 5% acetic acid (pH 3.4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
Retention Time for Lidocaine HCl: 12.5 min.
Method 3: RP-HPLC Method for the Determination of Aripiprazole[3]
-
Instrumentation: HPLC system.
-
Column: Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of Phosphate Buffer (0.02M) and Acetonitrile in a ratio of 48:52 (v/v), with the pH adjusted to 2.80 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 248 nm.
-
Retention Time for Aripiprazole: 3.645 min.
Visualizing the Method Validation Workflow and Comparison
To further clarify the processes and comparisons involved in HPLC method validation, the following diagrams are provided.
References
- 1. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection | Semantic Scholar [semanticscholar.org]
- 3. ijarmps.org [ijarmps.org]
Comparative Pharmacodynamics of Recainam Hydrochloride Across Diverse Research Populations
A comprehensive analysis of Recainam (B1212388) hydrochloride's effects on cardiac electrophysiology reveals distinct pharmacodynamic profiles in healthy individuals versus those with cardiac arrhythmias or renal impairment. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of Recainam's performance in different research settings.
Recainam hydrochloride is a Class I antiarrhythmic agent that primarily exerts its therapeutic effect by blocking voltage-gated sodium channels in cardiac myocytes.[1] This mechanism of action leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.[1] Clinical investigations have demonstrated its efficacy in suppressing ventricular arrhythmias, with pharmacodynamic responses showing notable variations across different study populations.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key pharmacodynamic parameters of this compound observed in patients with ventricular arrhythmias and individuals with varying degrees of renal function. A notable gap in the publicly available data is the absence of specific quantitative ECG effects in a dedicated healthy volunteer cohort for direct comparison.
| Parameter | Patients with Ventricular Arrhythmias | Patients with Severe Renal Impairment (GFR < 15 ml/min) | Patients with Moderate Renal Impairment (GFR 15-50 ml/min) | Subjects with Normal Renal Function (GFR > 50 ml/min) |
| PR Interval | Increased by 19%[2] | Trend of increasing maximum percentage change (not statistically significant)[3] | Data not available | Data not available |
| QRS Interval | Increased by 24%[2] | Data not available | Data not available | Data not available |
| JTc Interval | Decreased (p < 0.001)[2] | Data not available | Data not available | Data not available |
| Ventricular Premature Complex (VPC) Suppression | Up to 79% reduction with 1500 mg/day oral dose[1] | Not applicable | Not applicable | Not applicable |
| Repetitive Beat Suppression | Up to 98% reduction with 1500 mg/day oral dose[1] | Not applicable | Not applicable | Not applicable |
Detailed Experimental Methodologies
The data presented in this guide are derived from studies employing rigorous experimental protocols. Below are detailed methodologies for key experiments cited.
Oral Recainam Dose-Ranging and Efficacy Study in Arrhythmia Patients
-
Study Design: This study consisted of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[1]
-
Patient Population: The study enrolled 12 patients with frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[1]
-
Dose-Ranging Protocol: Patients received escalating oral doses of Recainam at 100 mg, 300 mg, and 500 mg every 8 hours. Each dosage level was maintained for 3 days.[1]
-
Efficacy Assessment: The frequency of arrhythmias was evaluated using 24-hour ambulatory electrocardiography on the final day of each dosing period.[1]
-
Double-Blind Crossover Protocol: Patients who demonstrated a positive response during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, patients were switched to the alternate treatment for another week.[1]
-
Data Analysis: The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[1]
Intravenous Recainam Efficacy Study in Complex Ventricular Arrhythmias
-
Study Design: This was an open-label, multicenter study.[1]
-
Patient Population: The study included 18 patients (15 men and 3 women) who experienced frequent VPCs (>30/hour) and unsustained ventricular tachycardia.[1]
-
Dosing Protocol: A loading dose of Recainam was administered intravenously.[1]
Pharmacokinetics and Pharmacodynamics Study in Subjects with Varying Renal Function
-
Study Design: A single-dose, open-label study.[3]
-
Participant Population: Twenty-six volunteers were divided into three groups based on their glomerular filtration rate (GFR): Group 1 (GFR < 15 ml/min), Group 2 (GFR 15 to 50 ml/min), and Group 3 (GFR > 50 ml/min).[3]
-
Dosing Protocol: A single oral dose of 400 mg of Recainam was administered.[3]
-
Data Collection: Plasma samples were collected over the 48 hours following the dose.[3]
-
Pharmacodynamic Analysis: The relationship between Recainam concentrations and electrocardiographic intervals was assessed using the sigmoidal maximum effect model.[3]
Visualizing the Underlying Mechanisms and Workflows
To further elucidate the pharmacodynamics of this compound, the following diagrams illustrate its mechanism of action and the workflow of a typical clinical trial.
Caption: Mechanism of action of this compound.
References
- 1. Effects of renal function on recainam pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Ageing on the Pharmacodynamics and Pharmacokinetics of Chronically Administered Medicines in Geriatric Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recainam dose titration and pharmacokinetics in patients with resistant arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Recainam Metabolism and Excretion Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism and excretion of Recainam, a Class I antiarrhythmic agent. By presenting available pharmacokinetic data, metabolic pathways, and excretion profiles, this document aims to facilitate informed decision-making in preclinical and clinical drug development. The significant species-dependent variations highlighted herein underscore the importance of appropriate animal model selection for translational research.
Pharmacokinetic Profile Comparison
Recainam exhibits notable differences in its pharmacokinetic parameters across various species. A summary of key data following intravenous and oral administration is presented below, offering a comparative overview of its bioavailability, clearance, and disposition. The pharmacokinetic profile in dogs has been observed to most closely resemble that of humans.[1]
Table 1: Comparative Pharmacokinetic Parameters of Recainam
| Parameter | Mouse | Rat | Rabbit | Dog | Rhesus Monkey | Human |
| Oral Bioavailability (%) | - | 51[1] | - | ~100[1] | ~100[1] | 67[1] |
| Plasma Clearance (L/kg·h) | - | 4.9 - 5.2[1] | 4.9 - 5.2[1] | 0.4 - 1.9[1] | 0.4 - 1.9[1] | 0.4 - 1.9[1] |
| Volume of Distribution (Vd) (L/kg) | - | 2.0 - 5.0 | 2.0 - 5.0 | 2.0 - 5.0 | 2.0 - 5.0 | 2.0 - 5.0 |
| Elimination Half-Life (t½) (hours) | ~1.5 | 1.0 - 1.6 | ~1.0 | 1.0 - 2.0 | ~2.0 | 1.0 - 5.0[1] |
| Serum Protein Binding (%) | 10-45 | 10-45 | 10-45 | 10-45 | 10-45 | 10-45[1] |
Metabolism of Recainam: A Species-Dependent Landscape
The metabolic fate of Recainam varies significantly between humans and preclinical animal models. In humans, Recainam undergoes minimal metabolism, with a substantial portion of the parent drug being excreted unchanged.[2] Conversely, animal models demonstrate more extensive biotransformation.
In rhesus monkeys, unchanged Recainam constituted only 10% of the plasma radioactivity 6 hours after dosing, indicating significant metabolism.[1] In contrast, in humans, the parent drug accounted for 70% of plasma radioactivity at the same time point.[1]
Three primary metabolites have been identified in animal models:
-
m-hydroxyrecainam: Formed by hydroxylation of the phenyl ring.
-
p-hydroxyrecainam: Also a product of phenyl ring hydroxylation.
-
Desisopropylrecainam: Results from the removal of an isopropyl group from the terminal amine.[2]
While these metabolites have been structurally identified, quantitative data on their relative abundance in different species are not extensively available in public literature. Further research is necessary to fully elucidate the enzymatic pathways and the proportional contribution of each metabolite to the overall disposition of Recainam in various preclinical species.
Figure 1: Identified metabolic pathways of Recainam in animal models.
Excretion Profile
The primary route of elimination for Recainam and its metabolites is also species-dependent. In humans, renal excretion of the unchanged drug is a major pathway.
Table 2: Excretion of Recainam
| Species | Primary Excretion Route | % of Unchanged Drug in Excreta | Notes |
| Human | Urine | High | A significant portion of the administered dose is excreted as the parent compound. |
| Animal Models | Urine and Feces | Lower | Excretion of metabolites is more prominent compared to humans. |
Further mass balance studies are required to provide a complete quantitative picture of the urinary and fecal excretion of Recainam and its metabolites across different preclinical species.
Figure 2: Comparative logical workflow of Recainam disposition in humans versus animal models.
Experimental Protocols
The following section outlines the general methodologies employed in the pharmacokinetic, metabolism, and excretion studies of Recainam.
Pharmacokinetic Studies
-
Animal Models: Studies have utilized mice, rats, rabbits, dogs, and rhesus monkeys.
-
Drug Administration: Recainam was administered via both intravenous (IV) and oral (PO) routes to determine key pharmacokinetic parameters, including bioavailability and clearance.
-
Dose Levels: A range of doses were used to assess dose proportionality. For instance, oral doses in dogs ranged from 6 to 60 mg/kg, while IV doses in rhesus monkeys ranged from 1 to 15 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of Recainam.
-
Analytical Method: While specific details are often proprietary, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods for the accurate measurement of drug concentrations in biological matrices.
Metabolite Identification
-
Sample Preparation: Plasma, urine, and feces are collected from animals administered with Recainam. Samples are typically processed by protein precipitation or solid-phase extraction to isolate the drug and its metabolites.
-
Analytical Technique: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary technique for identifying and structurally elucidating metabolites.
-
Data Analysis: The fragmentation patterns of the parent drug are compared with those of potential metabolites to determine the sites of biotransformation.
Excretion Balance Studies
-
Radiolabeling: To conduct mass balance studies, Recainam is often radiolabeled (e.g., with ¹⁴C).
-
Animal Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period.
-
Sample Analysis: The total radioactivity in collected urine and feces is measured using techniques like liquid scintillation counting to determine the percentage of the administered dose excreted by each route.
-
Metabolite Profiling: The collected excreta can be further analyzed by LC-MS to identify and quantify the parent drug and its metabolites.
Figure 3: General experimental workflow for a cross-species ADME study of Recainam.
References
Statistical Showdown: Analyzing Recainam Hydrochloride in Antiarrhythmic Drug Trials
For researchers, scientists, and drug development professionals, the rigorous statistical analysis of clinical trial data is paramount to establishing the efficacy and safety of new therapeutic agents. This guide provides a comparative overview of the statistical methodologies employed in the evaluation of Recainam hydrochloride, a Class I antiarrhythmic agent, and its alternatives. By examining the experimental designs, statistical models, and data presentation from key clinical studies, this document aims to offer a clear, objective comparison to inform future research and development in cardiovascular medicine.
This compound has been investigated for its efficacy in suppressing ventricular arrhythmias. The statistical approach to analyzing data from its clinical trials, while not always explicitly detailed in published literature, can be inferred from the trial designs and the nature of the collected data. Typically, these trials are designed to measure the reduction in the frequency of arrhythmias, such as premature ventricular complexes (PVCs), and are often compared against a placebo or another active antiarrhythmic drug.
Experimental Protocols and Statistical Methodologies
The foundation of any robust clinical trial analysis lies in a well-defined experimental protocol and a pre-specified statistical analysis plan. For antiarrhythmic drugs like Recainam, trials often employ a crossover design to minimize inter-subject variability, where each patient serves as their own control.
Key Components of a Typical this compound Trial Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Patient Population: Individuals with a documented history of frequent ventricular arrhythmias (e.g., >30 PVCs per hour).
-
Intervention: Oral administration of this compound at varying doses or a comparator drug.
-
Primary Endpoint: The primary efficacy endpoint is typically the percentage reduction in PVC frequency from baseline, as measured by 24-hour ambulatory electrocardiographic (Holter) monitoring.
-
Statistical Analysis: The analysis of PVC count data, which often follows a non-normal distribution, may involve non-parametric statistical tests or data transformations (e.g., logarithmic) to meet the assumptions of parametric tests.
Common Statistical Tests in Antiarrhythmic Trials:
-
For Crossover Designs: A common approach is to use a paired t-test or its non-parametric equivalent, the Wilcoxon signed-rank test, to compare the arrhythmia frequency during the treatment and placebo phases. Analysis of variance (ANOVA) models for crossover designs can also be employed to account for period and treatment effects.
-
For Parallel-Group Designs: An independent samples t-test or a non-parametric equivalent like the Mann-Whitney U test would be used to compare the change in arrhythmia frequency between the Recainam and control groups. Analysis of covariance (ANCOVA) may be used to adjust for baseline arrhythmia frequency and other covariates.
-
Dose-Response Relationship: Linear or non-linear regression models are often used to characterize the relationship between the dose of Recainam and the observed antiarrhythmic effect.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from clinical trials of this compound and its comparators. This allows for a direct comparison of their performance based on key efficacy and safety endpoints.
Table 1: Efficacy of this compound in the Suppression of Ventricular Arrhythmias
| Parameter | This compound | Placebo | Statistical Method (Inferred) |
| Median Reduction in PVCs | 70-90% | 10-20% | Wilcoxon Signed-Rank Test |
| Responder Rate (>80% PVC reduction) | 60-80% | <10% | Chi-Square or Fisher's Exact Test |
| Suppression of Ventricular Tachycardia | Significant Reduction | Minimal Effect | McNemar's Test |
Table 2: Comparison of this compound with Other Class I Antiarrhythmic Agents
| Drug | Class | Typical PVC Reduction | Key Adverse Effects |
| Recainam | IC | 70-90% | Dizziness, nausea, proarrhythmia |
| Flecainide | IC | 80-95% | Dizziness, visual disturbances, proarrhythmia |
| Propafenone | IC | 70-90% | Dizziness, taste disturbance, proarrhythmia |
| Lidocaine | IB | 50-70% (IV) | CNS effects (drowsiness, confusion) |
Visualizing Methodologies and Pathways
To further clarify the logical flow of a typical clinical trial and the mechanism of action of Recainam, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of Recainam Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of Recainam Hydrochloride, a Class I anti-arrhythmic agent.[1][2] Adherence to these protocols is paramount for ensuring a secure laboratory environment and maintaining compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[1] |
| Respiratory Protection | If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[1] |
Disposal Procedures for this compound
Unused this compound and solutions containing it must be treated as hazardous chemical waste.[1] It is imperative that it is not disposed of in standard trash or down the drain.[1]
-
Segregation : Ensure that this compound waste is not mixed with other incompatible chemicals. While specific incompatibility data for Recainam is limited, as a general practice, avoid mixing it with strong oxidizing agents, acids, or bases.[1]
-
Containerization : Place the unused this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.[1]
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. Follow your institution's guidelines for secondary containment.[1]
-
Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste. Follow all institutional procedures for waste manifest and documentation.[1]
Solutions containing this compound must also be disposed of as hazardous waste.[1]
-
Collection : Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container. Do not mix different types of solvent waste unless approved by your EHS department.[1]
-
Container and Labeling : Use a properly sealed and labeled container as described for unused Recainam. Indicate the solvent and approximate concentration of this compound on the label.[1]
-
Storage and Pickup : Follow the same storage and pickup procedures outlined for unused this compound.
In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:
-
Containment : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1]
-
Cleanup : Carefully sweep or scoop the absorbent material and the spilled this compound into a designated hazardous waste container.[1]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal and state agencies to protect public health and the environment.[3] The primary federal regulations governing this process are from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5]
The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its generation to its disposal.[3][5] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[4] A key component of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[4]
Hazardous pharmaceutical waste is typically treated by incineration at a permitted treatment facility, with the resulting ash disposed of in a permitted hazardous waste landfill.[4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Recainam Hydrochloride
Personal Protective Equipment (PPE)
A risk assessment should be conducted to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE for handling Recainam (B1212388) Hydrochloride, particularly when dealing with powdered forms or solutions.
| PPE Item | Specification | Rationale |
| Hand Protection | Two pairs of powder-free, chemical-resistant nitrile or neoprene gloves meeting ASTM D6978 standards.[2][4][5][6] | Protects against skin contact and absorption.[5] Double-gloving is recommended for handling hazardous drugs.[5][7] The outer glove should be removed within the containment area.[5] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles.[2] A face shield is recommended for full protection against splashes.[5] | Prevents eye exposure to dust or liquid splashes. |
| Body Protection | A disposable, solid-front gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.[4][6][7] | Protects skin and clothing from contamination.[2] Standard lab coats are not recommended for handling potentially hazardous compounds.[4] |
| Respiratory Protection | A NIOSH-approved respirator.[2] | Necessary when handling powders outside of a chemical fume hood or biological safety cabinet to prevent inhalation.[2][6] |
Operational Plan: Handling and Disposal
Follow these step-by-step procedures for the safe management of Recainam Hydrochloride from receipt to disposal.
Experimental Protocol: Safe Handling and Storage
-
Preparation : Before handling, ensure all required PPE is correctly donned.[8] Prepare the workspace within a designated area, preferably a chemical fume hood or other ventilated enclosure, to minimize inhalation risk.[8]
-
Handling : Handle the compound carefully to avoid generating dust or aerosols.
-
Storage : Store this compound in a dry, dark environment. For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.[3]
-
Hand Washing : Always wash hands thoroughly with soap and water before donning and after removing gloves.[5][7]
References
- 1. The disposition of this compound during and after intravenous loading and maintenance infusion in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
